1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEYOPOUMSTVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389800 | |
| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-88-4 | |
| Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including antibacterial and anticancer properties. A thorough understanding of the physicochemical properties of this parent compound is fundamental for the rational design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into the potential biological mechanisms of action associated with this class of compounds.
Physicochemical Data
The experimental determination of all physicochemical properties for this compound is not fully available in the public domain. The following tables summarize the available data for the target compound, alongside data for its isomers and closely related derivatives to provide a comparative reference.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem |
| Molecular Weight | 221.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | ChemBridge[2] |
Quantitative Physicochemical Parameters
| Parameter | Value | Notes | Source |
| Melting Point (°C) | Not Available | For the 2-hydroxy isomer: 178-179 °C. For the 3-hydroxy isomer: 216-217 °C. | [3] |
| Boiling Point (°C) | Not Available | --- | --- |
| Solubility | Not Available | Expected to be soluble in polar organic solvents. | --- |
| pKa | Not Available | --- | --- |
| LogP | 1.05 | --- | ChemBridge[2] |
| XLogP3-AA (Computed) | 0.2 | --- | PubChem[1] |
| Topological Polar Surface Area | 77.8 Ų | --- | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | --- | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | --- | PubChem[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
-
A known quantity of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
-
A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) is prepared.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a sealed flask and agitated until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Mechanisms of Action
While the specific signaling pathways for this compound have not been fully elucidated, studies on related pyrrolidinone derivatives suggest potential mechanisms for their observed antibacterial and anticancer activities.
Antibacterial Activity
The antibacterial effects of pyrrolidinone derivatives may be attributed to several mechanisms, including the inhibition of essential bacterial enzymes.
Caption: Potential antibacterial mechanisms of pyrrolidinone derivatives.
Anticancer Activity
The anticancer properties of this class of compounds are likely multifaceted, involving the modulation of key cellular processes that control cell growth and survival.
Caption: Putative anticancer signaling pathways modulated by pyrrolidinone derivatives.
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical and biological characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet available, this guide consolidates the existing data and provides a framework for its comprehensive characterization. Further research to determine the precise values for its melting point, solubility, and pKa is warranted. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the design of future derivatives with enhanced efficacy and selectivity for antibacterial and anticancer applications.
References
Spectroscopic Profile of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public literature, this guide presents a combination of expected and predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds.
Chemical Structure
Chemical Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol IUPAC Name: this compound
Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | Carboxylic acid (-COOH) |
| ~9.5 | s | 1H | Phenolic (-OH) |
| ~7.5 | d | 2H | Aromatic (H-2', H-6') |
| ~6.8 | d | 2H | Aromatic (H-3', H-5') |
| ~3.8-4.0 | m | 2H | Pyrrolidine (-NCH₂-) |
| ~3.3-3.5 | m | 1H | Pyrrolidine (-CH-) |
| ~2.6-2.8 | m | 2H | Pyrrolidine (-CH₂CO-) |
Predicted data based on typical chemical shifts for similar structural motifs.
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Carboxylic acid (-COOH) |
| ~172 | Lactam carbonyl (-C=O) |
| ~155 | Aromatic (C-4') |
| ~132 | Aromatic (C-1') |
| ~120 | Aromatic (C-2', C-6') |
| ~116 | Aromatic (C-3', C-5') |
| ~52 | Pyrrolidine (-NCH₂-) |
| ~36 | Pyrrolidine (-CH-) |
| ~34 | Pyrrolidine (-CH₂CO-) |
Predicted data based on typical chemical shifts for similar structural motifs.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenol) |
| ~1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Lactam) |
| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Phenol) |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)
| Mode | Expected m/z | Assignment |
| ESI- | 220.06 | [M-H]⁻ |
| ESI+ | 222.08 | [M+H]⁺ |
| ESI+ | 244.06 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Pulse Width: 90°
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 101 MHz
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This procedure describes the analysis of a solid sample using the KBr pellet method.
-
Sample Preparation:
-
Data Acquisition:
-
Obtain a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI) mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[3]
-
-
Instrumentation and Analysis:
-
Technique: Electrospray Ionization (ESI)
-
Mode: Both positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions respectively.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
The sample solution is infused into the ESI source at a constant flow rate.
-
The mass spectrum is recorded over an appropriate m/z range (e.g., 50-500).
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
Solubility profile of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No: 39629-88-4) in common laboratory solvents.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from published chemical synthesis and purification methods. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to ascertain precise measurements under specific laboratory conditions.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both a carboxylic acid and a phenol group, suggests a nuanced solubility profile, with the potential for both hydrophilic and lipophilic interactions. Understanding its solubility is critical for various stages of research and development, including reaction kinetics, purification, formulation, and in vitro/in vivo screening.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties can provide insights into its expected solubility behavior.
| Property | Value | Reference |
| CAS Number | 39629-88-4 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| LogP (calculated) | 1.05 |
The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in organic solvents.
Qualitative Solubility Profile
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents, as inferred from its use in synthesis and recrystallization procedures mentioned in the scientific literature.[2]
| Solvent Class | Solvent | Qualitative Solubility | Rationale/Reference |
| Protic Solvents | Water | Sparingly to Moderately Soluble | Used as a solvent in synthesis and for recrystallization of related structures. |
| Methanol (MeOH) | Soluble | Commonly used as a solvent for reactions and purification of similar compounds. | |
| Ethanol (EtOH) | Soluble | Mentioned as a recrystallization solvent for related compounds. | |
| 2-Propanol (IPA) | Soluble | Utilized as a reaction solvent for derivatives.[2] | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble | General solvent for polar organic compounds, often used for stock solutions in biological assays. |
| Dimethylformamide (DMF) | Likely Soluble | A common solvent for polar organic molecules. | |
| Acetone | Likely Soluble | A versatile polar aprotic solvent. | |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Likely Sparingly Soluble to Insoluble | The presence of polar functional groups may limit solubility. |
| Toluene | Likely Insoluble | The high polarity of the compound suggests poor solubility in nonpolar aromatic solvents. | |
| Hexanes | Likely Insoluble | The compound's polarity makes it unlikely to be soluble in aliphatic hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3][4][5][6] This method is considered the gold standard for determining thermodynamic solubility.
Materials
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or g/100mL.
-
The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship of Solubility Influencing Factors
This diagram outlines the key factors that influence the solubility of a compound like this compound.
Caption: Factors Influencing Compound Solubility.
Conclusion
References
- 1. Hit2Lead | this compound | CAS# 39629-88-4 | MFCD01422913 | BB-7119066 [hit2lead.com]
- 2. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Predicted Mechanism of Action for 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a predictive analysis of the mechanism of action for the compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct experimental data on the parent compound, this report synthesizes findings from studies on its close structural derivatives and the broader class of pyrrolidinone-containing molecules. This analysis is intended to guide future research and drug development efforts by postulating potential biological targets and pathways.
Executive Summary
This compound is a heterocyclic organic compound belonging to the pyrrolidinone class. While direct research on its mechanism of action is not extensively available in current scientific literature, numerous studies on its derivatives suggest a range of potential biological activities. These activities primarily include antibacterial, anticancer, and antioxidant effects . This document will explore the plausible mechanisms underlying these observed activities, drawing inferences from the structure-activity relationships of its analogs.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39629-88-4 |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Synonyms | 5-oxopyrrolidine-3-carboxylic acid, 1-(4-hydroxyphenyl)- |
Predicted Biological Activities and Mechanisms of Action
The biological activities of derivatives of this compound provide the strongest basis for predicting the parent compound's mechanism of action. The recurring themes in the literature are antibacterial, anticancer, and antioxidant properties.
Predicted Antibacterial Mechanism of Action
Numerous studies have reported the synthesis of derivatives of this compound with significant antibacterial activity. These derivatives often feature modifications at the carboxylic acid and the hydroxyphenyl moieties.
Hypothesized Mechanism: The pyrrolidinone core is a common scaffold in various antimicrobial agents. The mechanism is likely multi-faceted and could involve:
-
Inhibition of Cell Wall Synthesis: The lactam ring in the pyrrolidinone structure is a key feature of beta-lactam antibiotics. It is plausible that this compound or its derivatives could interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) or other enzymes involved in peptidoglycan synthesis.
-
Disruption of Bacterial Membrane Integrity: The lipophilic nature of the phenyl group combined with the polar carboxylic acid and hydroxyl groups could allow the molecule to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Bacterial DNA or Protein Synthesis: The planar aromatic ring could intercalate with bacterial DNA, while the overall structure might inhibit essential enzymes involved in replication, transcription, or translation.
Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for evaluating the antibacterial properties of the compound and its derivatives.
Predicted Anticancer Mechanism of Action
Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.
Hypothesized Mechanism: The anticancer activity could be mediated through several pathways:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase cascades or by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M) by interfering with the activity of cyclin-dependent kinases (CDKs) or other cell cycle regulatory proteins.
-
Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth. The compound might inhibit signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.
-
Topoisomerase Inhibition: Similar to some existing anticancer drugs, the planar aromatic structure could allow it to function as a topoisomerase inhibitor, leading to DNA damage and cell death.
Hypothetical Apoptosis Induction Pathway
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its core structure, featuring a pyrrolidinone ring, serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative data. Furthermore, this guide explores the signaling pathways and mechanisms of action of its derivatives, highlighting their potential as antibacterial, antifungal, and anticancer agents.
Discovery and History
The precise first synthesis and discovery of this compound is not extensively documented in seminal, historical literature. However, the synthesis of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and is achieved through the cyclization of itaconic acid with various aliphatic, aromatic, and heterocyclic amines.[1] The specific synthesis of this compound follows this general and known method, utilizing the reaction between 4-aminophenol and itaconic acid.[2]
The pyrrolidinone (also known as pyroglutamic acid) core is a naturally occurring motif found in various alkaloids.[3] The synthetic exploration of this scaffold has led to the development of a wide range of biologically active compounds. In recent years, a significant body of research on this compound and its derivatives has emerged, primarily from the research group at Kaunas University of Technology.[4] Their work has been instrumental in elucidating the therapeutic potential of this chemical family, particularly in the realm of antimicrobial and anticancer research.[2][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 39629-88-4 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₄ | [6] |
| Molecular Weight | 221.21 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| LogP | 1.05 | [6] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-aminophenol and itaconic acid.
General Synthesis Workflow
The overall synthetic scheme is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, based on established procedures.[2]
Materials:
-
4-Aminophenol
-
Itaconic acid
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of itaconic acid and 4-aminophenol is prepared in water.
-
The reaction mixture is heated at reflux for a specified period, typically several hours, to facilitate the cyclization reaction.
-
After cooling, the solution is often treated with a base, such as 10% NaOH solution, and then filtered.
-
The filtrate is then acidified with an acid, such as HCl, to a pH of approximately 2.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
Biological Activities and Therapeutic Potential
While the core compound itself has been primarily used as a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities. The primary areas of investigation include antibacterial, antifungal, anticancer, and antioxidant effects.
Antibacterial and Antifungal Activity
Numerous derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have shown that modifications to the carboxylic acid group, such as the formation of hydrazones, azoles, and other heterocyclic moieties, can lead to potent antimicrobial agents.[4][5]
For instance, certain hydrazone derivatives have exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Some compounds have also shown promising activity against multidrug-resistant fungal pathogens like Candida auris.[5]
Anticancer Activity
Derivatives of this scaffold have also been investigated for their potential as anticancer agents. Studies have shown that certain modifications can lead to compounds with cytotoxic activity against various cancer cell lines. For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high anticancer activity in an A549 human pulmonary cancer cell culture model.[5]
Antioxidant Activity
The antioxidant potential of this compound derivatives has also been explored. The presence of the phenolic hydroxyl group provides a basis for radical scavenging activity. Various synthesized derivatives have been screened using methods like the DPPH radical scavenging assay, with some compounds showing potent antioxidant properties.[1]
Signaling Pathways and Mechanism of Action
The precise mechanisms of action for the various biologically active derivatives of this compound are still under investigation and appear to be dependent on the specific structural modifications. The logical relationship for the development and evaluation of these compounds is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. Hit2Lead | this compound | CAS# 39629-88-4 | MFCD01422913 | BB-7119066 [hit2lead.com]
- 6. us.typology.com [us.typology.com]
- 7. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H11NO4 | CID 756618 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Novel Chemical Scaffold: In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging chemical scaffold, 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its derivatives. This document consolidates available research on its synthesis, biological activities, and potential as a foundation for novel therapeutics. It includes detailed experimental protocols, structured quantitative data, and visual diagrams of relevant biological pathways and experimental workflows to support further investigation and drug development efforts.
Core Scaffold Overview
This compound is a heterocyclic compound featuring a pyrrolidinone core. The pyrrolidinone ring is a prevalent structural motif in numerous pharmaceuticals. The presence of a carboxylic acid group at the 3-position and a 4-hydroxyphenyl group at the 1-position provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries. This versatility makes it an attractive scaffold for developing new drugs with a range of potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound and its derivatives has been described in the scientific literature. The general approach involves the reaction of 4-aminophenol with itaconic acid. Further modifications can be made to the core structure to produce a variety of derivatives, including hydrazides, hydrazones, azoles, and triazines.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on established methods.
-
Step 1: Reaction of 4-Aminophenol and Itaconic Acid. In a round-bottom flask, equimolar amounts of 4-aminophenol and itaconic acid are suspended in water.
-
Step 2: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Crystallization and Filtration. Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize. The solid product is then collected by vacuum filtration.
-
Step 4: Washing and Drying. The collected solid is washed with cold water to remove any unreacted starting materials and impurities. The purified product is then dried under vacuum to yield this compound.
-
Step 5: Characterization. The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.[1]
Biological Activities and Potential Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily in the areas of antibacterial, antioxidant, and anticancer research.
Antibacterial Activity
Several studies have investigated the antibacterial properties of derivatives of this scaffold. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity of Selected Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | Not explicitly quantified, but noted as having the highest activity in the series. | [1] |
| Hydrazone with a benzylidene moiety | Staphylococcus aureus | 3.9 µg/mL | [2] |
| Hydrazone with a 5-nitrothien-2-yl fragment | Various strains | Surpassed the control cefuroxime (7.8 µg/mL) against almost all strains tested. | [2] |
| 5-Fluorobenzimidazole derivative | Staphylococcus aureus TCH 1516 | 8 µg/mL | [3] |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds.
-
Step 1: Preparation of Bacterial Inoculum. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Step 2: Inoculation of Agar Plates. The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Step 3: Preparation of Wells. Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Step 4: Application of Test Compounds. A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well at specified concentrations (e.g., 500 and 1000 µg/ml)[4]. A solvent control (DMSO) and a standard antibiotic (e.g., Amoxicillin) are also included[4].
-
Step 5: Incubation. The plates are incubated at 37°C for 24 hours[4].
-
Step 6: Measurement of Inhibition Zones. The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Antioxidant Activity
Certain derivatives have exhibited potent antioxidant properties, in some cases exceeding that of the well-known antioxidant, Vitamin C.
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result | Reference |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH radical scavenging | 1.35 times higher antioxidant activity than vitamin C. | [5] |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Not specified | 1.5 times higher antioxidant activity than ascorbic acid. | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of chemical compounds.
-
Step 1: Preparation of DPPH Solution. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Step 2: Reaction Mixture. Varying concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Step 3: Incubation. The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Step 4: Absorbance Measurement. The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Step 5: Calculation of Scavenging Activity. The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anticancer Activity
Derivatives of this scaffold have also been investigated for their potential as anticancer agents, showing activity against cell lines such as human lung adenocarcinoma (A549).
Quantitative Data: Anticancer Activity
| Compound Series | Cell Line | Observation | Reference |
| 5-oxopyrrolidine derivatives 18-22 | A549 human lung adenocarcinoma | Exerted the most potent anticancer activity in the series when exposed at 100 µM for 24 hours. | [7] |
| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 human pulmonary cancer cell culture model | Showed the highest anticancer activity in the series. | [3] |
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of action for many derivatives of this compound are still under investigation, a hypothetical signaling pathway for its potential anticancer effects can be proposed. Many small molecule kinase inhibitors target the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of the scaffold.
Drug Development Workflow
The development of a therapeutic agent from the this compound scaffold would follow a standard drug discovery and development pipeline.
Caption: A generalized workflow for the discovery and preclinical development of novel drugs.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activities of its derivatives in antibacterial, antioxidant, and anticancer assays highlight its potential.
Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to explore the structure-activity relationships (SAR) more thoroughly.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the active compounds exert their effects.
-
In-depth Biological Evaluation: Conducting more extensive in vitro and in vivo studies to validate the therapeutic potential of the most promising candidates.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-likeness.
By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be realized.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of compounds showing promise in medicinal chemistry. This document outlines the computational approaches used to predict their biological activity, pharmacokinetic properties, and potential mechanisms of action, with a focus on their role as activators of the Nrf2 signaling pathway.
Introduction
The this compound scaffold is a privileged structure in drug discovery, demonstrating a range of biological activities. In silico modeling plays a crucial role in the rational design and optimization of these derivatives, enabling the prediction of their therapeutic potential and reducing the time and cost associated with experimental studies. This guide details the key computational methodologies, presents available quantitative data, and provides standardized protocols for researchers in the field.
Core Computational Methodologies
A typical in silico workflow for the evaluation of this compound derivatives involves several key stages, from initial ligand and protein preparation to detailed molecular dynamics simulations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding affinity and interaction patterns between the this compound derivatives and their biological targets.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The three-dimensional structure of the target protein (e.g., Keap1, PDB ID: 4L7D) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Gasteiger charges are added to the protein structure using software like AutoDock Tools.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Molecular docking is performed using software such as AutoDock Vina.
-
The resulting docking poses are analyzed, and the binding affinities (docking scores) are recorded.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of the synthesized compounds. In silico ADMET profiling helps in the early identification of candidates with favorable pharmacokinetic properties.
Experimental Protocol: ADMET Prediction
-
Input: The SMILES (Simplified Molecular Input Line Entry System) strings of the this compound derivatives are used as input.
-
Web Server/Software: Online tools such as SwissADME, pkCSM, or ADMETlab 2.0 are utilized for the prediction of various pharmacokinetic and toxicological parameters.
-
Parameters Analyzed:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions observed in molecular docking.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked complex of the most promising derivative with the target protein is placed in a simulation box with a defined water model (e.g., TIP3P).
-
Force Field: A suitable force field such as AMBER or CHARMM is applied to the system.
-
Simulation: The system is subjected to energy minimization, followed by heating and equilibration phases. A production run of typically 100 nanoseconds is then performed.
-
Analysis: The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
Target Signaling Pathway: Nrf2 Activation
A key biological target for this class of compounds is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. Electrophilic compounds or those that disrupt the Keap1-Nrf2 interaction can lead to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant response element (ARE)-containing genes.
Quantitative Data Presentation
The following tables summarize the in silico data for a series of 5-oxopyrrolidine derivatives. While specific data for a comprehensive library of this compound derivatives is not available in a single source, the presented data from related structures provide valuable insights into their potential as drug candidates.
Table 1: Molecular Docking Scores of 5-Oxopyrrolidine Derivatives against Keap1
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| SK-119 | (E)-5-oxo-1-(4-((2,4,6-trihydroxybenzylidene)amino)phenyl) | -8.5 | Arg415, Arg483, Ser508 |
| LN-53 | 5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate | -9.2 | Arg415, Arg483, Ser602 |
| Derivative A | 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | -6.8 | Arg415, Ser555 |
| Derivative B | 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | -7.1 | Arg483, Tyr525 |
Note: Data is compiled from multiple sources and may involve different docking software and protocols.
Table 2: Predicted ADMET Properties of Selected 5-Oxopyrrolidine Derivatives
| Compound ID | HIA (%) | Caco-2 Perm. (log Papp) | BBB Permeant | CYP2D6 Inhibitor | AMES Toxic | hERG I Inhibitor |
| SK-119 | >90 | 0.95 | No | Yes | No | No |
| LN-53 | >90 | 1.10 | No | No | No | No |
| Derivative A | >90 | 0.85 | Yes | No | No | No |
| Derivative B | >90 | 0.90 | Yes | Yes | Yes | No |
Disclaimer: Predicted values are for preliminary assessment and require experimental validation.
Conclusion
In silico modeling provides a powerful toolkit for the design and evaluation of this compound derivatives. Through molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can gain significant insights into the therapeutic potential of these compounds, particularly as modulators of the Nrf2 signaling pathway. The methodologies and data presented in this guide serve as a valuable resource for the continued development of this promising class of molecules. Further experimental validation is essential to confirm these computational findings and advance the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols: Synthesis and Antibacterial Screening of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their subsequent evaluation for antibacterial activity. The methodologies outlined are compiled from established research to ensure reproducibility and accuracy in identifying potential antibacterial candidates.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents.[1][2] Pyrrolidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] This application note focuses on derivatives of this compound, a scaffold that has shown potential for modification to yield potent antibacterial agents. The core structure combines a hydrophilic carboxylic acid group and a lipophilic aromatic ring, offering opportunities for diverse chemical modifications to modulate antibacterial efficacy and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthetic pathway to various derivatives commences with the formation of the core scaffold, this compound, which can then be functionalized to produce a library of compounds. A common and effective strategy involves the synthesis of a key intermediate, the corresponding acid hydrazide, which serves as a versatile precursor for introducing diverse chemical moieties such as hydrazones, azoles, and triazines.[4]
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the synthesis of the parent carboxylic acid, followed by its conversion to the acid hydrazide. This intermediate is then reacted with various aldehydes, ketones, or other reagents to generate the final derivatives.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols
A. Synthesis of this compound
This protocol describes the initial synthesis of the core scaffold.
Materials:
-
4-Aminophenol
-
Itaconic acid
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 4-aminophenol and itaconic acid in water is heated at reflux for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[4]
B. Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol details the conversion of the carboxylic acid to the corresponding hydrazide, a key intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
2-Propanol
Procedure:
-
This compound is dissolved in 2-propanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold 2-propanol, and dried to afford 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.[4]
-
Characterization is performed using spectroscopic techniques to confirm the structure.
C. Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives from the acid hydrazide.
Materials:
-
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Various aromatic or heterocyclic aldehydes (e.g., 5-nitro-2-furaldehyde, 2-thiophenecarboxaldehyde)
-
2-Propanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Equimolar amounts of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide and the desired aldehyde are dissolved in a suitable solvent like 2-propanol or methanol.[5][6]
-
A catalytic amount of glacial acetic acid is added to the mixture.[5]
-
The reaction is heated at reflux for a specified period, typically a few hours.[5]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization.
-
The final hydrazone derivatives are characterized by IR, 1H NMR, and 13C NMR spectroscopy.[5][6]
Antibacterial Screening Protocol
The synthesized derivatives are screened for their antibacterial activity against a panel of pathogenic bacteria.
A. Bacterial Strains and Culture Conditions
A selection of Gram-positive and Gram-negative bacteria should be used. Common choices include:
Bacteria are typically cultured in Mueller-Hinton Broth (MHB) or Agar (MHA) at 37°C.
B. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial cultures in the logarithmic growth phase, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics for comparison (e.g., ampicillin, ciprofloxacin, oxacillin, cefuroxime)[5][7]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
C. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation
The antibacterial activity of the synthesized derivatives should be summarized in a clear and concise table for easy comparison.
Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-group on Hydrazone | S. aureus | B. subtilis | E. coli |
| 1 | -H | >100 | >100 | >100 |
| 2a | 5-nitro-2-furyl | 15.6 | 7.8 | 31.2 |
| 2b | 2-thienyl | 31.2 | 15.6 | 62.5 |
| 2c | 5-nitro-2-thienyl | 7.8 | 3.9 | 15.6 |
| Ampicillin | (Standard) | 3.9 | 1.95 | 7.8 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.
Potential Mechanism of Action
While the exact mechanism of action for this specific class of compounds is still under investigation, related pyrrolidinedione natural products like moiramide B and andrimid have been shown to target bacterial fatty acid biosynthesis by inhibiting acetyl-CoA carboxylase.[8] This suggests a potential mechanism for the antibacterial activity of this compound derivatives.
Caption: Postulated mechanism of action for pyrrolidinone-based antibacterial agents.
Conclusion
The synthetic protocols and screening methods described in this application note provide a robust framework for the discovery and evaluation of novel this compound derivatives as potential antibacterial agents. The modular nature of the synthesis allows for the creation of a diverse library of compounds, increasing the probability of identifying leads with potent and selective antibacterial activity. Further studies, including structure-activity relationship (SAR) analysis and investigation into the mechanism of action, will be crucial for the development of these compounds into effective therapeutic agents.
References
- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Antimicrobial Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for the preliminary antimicrobial evaluation of the novel compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Derivatives of this scaffold have shown antimicrobial properties, making this a compound of interest.[1][2][3][4] The methodologies are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[5][6][7] The primary assays detailed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) tests, which are foundational for assessing the antimicrobial potential of new chemical entities.[8][9]
Compound Preparation and Handling
As a novel investigational compound, initial characterization of its physicochemical properties is a prerequisite for accurate antimicrobial testing.
1.1. Protocol for Solubility and Stock Solution Preparation
-
Solvent Screening: Empirically determine the optimal solvent. Test solubility in sterile distilled water, dimethyl sulfoxide (DMSO), and ethanol. DMSO is commonly used but must be kept at a low final concentration in assays.
-
Stock Solution Preparation:
-
Aseptically weigh 10 mg of this compound.
-
Add the selected solvent (e.g., DMSO) incrementally while vortexing to create a high-concentration stock (e.g., 10 mg/mL).
-
Ensure the stock solution is completely dissolved and visually clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Working Solution: Prepare a working solution from the stock in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). For example, to start a dilution series at 128 µg/mL, prepare a 256 µg/mL working solution.[8]
-
Solvent Control: The final concentration of the organic solvent (e.g., DMSO) in the assay wells should not exceed 1% (v/v) to prevent solvent-induced microbial toxicity. A solvent control must be included in all experiments.
Antimicrobial Susceptibility Testing Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12] This protocol is adapted from CLSI guidelines.[5][6]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Plate Preparation: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the compound's working solution (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and repeat this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL).
-
Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control, and well 12 serves as the sterility control.[13]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most aerobic bacteria.[10]
-
Interpretation: The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[14][15]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[13][16]
Experimental Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC determination post-MIC assay.
Detailed Protocol:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[10][13]
-
Plating: Mix the contents of each selected well. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each clear well onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is evident in the growth control subculture.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the starting inoculum count.[16]
Data Presentation and Interpretation
Summarize all quantitative results in a clear, tabular format to facilitate comparison and analysis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| Enterococcus faecalis | ATCC 29212 |
Interpretation Guide: The MBC/MIC ratio is used to classify the compound's activity. A ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.[9][13]
Hypothetical Mechanism of Action
The 5-oxopyrrolidine core is a lactam structure. This suggests a potential mechanism of action analogous to beta-lactam antibiotics, which interfere with cell wall synthesis by inhibiting transpeptidase enzymes responsible for cross-linking peptidoglycan. This inhibition leads to a weakened cell wall and eventual cell lysis.
Hypothesized Pathway: Cell Wall Synthesis Inhibition
Caption: Hypothetical mechanism targeting bacterial cell wall synthesis.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
Application Notes and Protocols: 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrrolidinone class. While research on the specific anticancer properties of this parent compound is limited, its core structure serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications. The derivatization of the carboxylic acid and the phenyl ring has led to the development of compounds with antimicrobial, antioxidant, and emerging anticancer activities. These notes provide an overview of the current understanding of this chemical scaffold in anticancer research, focusing on the activity of its derivatives, potential mechanisms of action, and detailed protocols for its synthesis and evaluation.
Data Presentation: Anticancer Activity
Direct quantitative data for the parent compound, this compound, is not extensively available in the public domain. However, a study on the closely related analog, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showed a reduction in the viability of A549 human lung adenocarcinoma cells to 63.4% at a concentration of 100 µM.
The true potential of this scaffold is highlighted by the anticancer activities of its derivatives. The following table summarizes the in vitro cytotoxic effects of various 5-oxopyrrolidine derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| 4-Arylidene-5-oxopyrrolidine | (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH) | C-33A (Cervical Cancer) | MTT | 4.66 µM | [1][2] |
| CaSki (Cervical Cancer) | MTT | 6.42 µM | [1][2] | ||
| SiHa (Cervical Cancer) | MTT | 17.66 µM | [1][2] | ||
| HeLa (Cervical Cancer) | MTT | 15.2 µM | [1][2] | ||
| HepG2 (Hepatocellular Carcinoma) | MTT | 12.36 µM | [1][2] | ||
| 7402 (Hepatocellular Carcinoma) | MTT | 22.4 µM | [1][2] | ||
| Benzimidazole Derivative | 5-Fluorobenzimidazole derivative of (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung Cancer) | MTT | Highest activity in the series (specific IC50 not provided) | [3][4] |
Potential Mechanisms of Action
While the precise mechanism of this compound is not yet elucidated, studies on its derivatives suggest potential signaling pathways that could be targeted.
Induction of Apoptosis via the Intrinsic Pathway
Research on a 4-arylidene-5-oxopyrrolidine derivative (RPDPRH) has shown that it can induce apoptosis in hepatocellular carcinoma cells.[1] This is achieved by modulating the expression of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Activation of the Nrf-2 Signaling Pathway
Other novel 2-oxopyrrolidine derivatives have been shown to activate the Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Under normal conditions, Nrf-2 is kept inactive by binding to Keap1. Upon stimulation by inducers, Nrf-2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes. While typically a pro-survival pathway, its modulation can have complex effects in cancer, and compounds that activate this pathway are of interest for chemoprevention and as adjuvants to therapy.
Experimental Protocols
The following are detailed protocols for the synthesis of the parent compound and for key in vitro assays to evaluate the anticancer potential of its derivatives.
Synthesis of this compound
This protocol is adapted from established chemical synthesis methods.[6]
Materials:
-
4-Aminophenol
-
Itaconic acid
-
Water (deionized)
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium hydroxide (for dissolution, if necessary)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Combine 4-aminophenol and itaconic acid in a round-bottom flask. A typical molar ratio is 1:1.1 (aminophenol:itaconic acid).
-
Add water to the flask to serve as the solvent.
-
Heat the mixture to reflux with constant stirring. The reaction is typically refluxed for 12-24 hours.
-
After reflux, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials.
-
For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by acidifying with hydrochloric acid.
-
Collect the purified product by vacuum filtration, wash with water, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
Test compound (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Wound Healing (Scratch) Assay
This assay is used to study cell migration.
Materials:
-
6-well or 12-well sterile plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.
-
Create the "Wound": Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay). Also, include a vehicle control.
-
Image Acquisition: Immediately after adding the compound, capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated cells compared to control cells.
References
- 1. Frontiers | Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives [frontiersin.org]
- 2. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
Application Notes and Protocols: Utilizing 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a Starting Material for Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a versatile starting material for the parallel synthesis of novel compound libraries. The inherent functionalities of this scaffold, including a carboxylic acid, a phenol, and a lactam, offer multiple points for diversification, making it an ideal candidate for generating molecular diversity in drug discovery programs. The synthesized derivatives of this scaffold have shown potential as antibacterial, anticancer, and antioxidant agents.[1][2][3]
Introduction to the Scaffold
This compound is a privileged scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in many biologically active natural products and synthetic drugs.[4][5] The presence of three distinct functional groups allows for a three-dimensional exploration of chemical space through parallel synthesis, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Key Reactive Centers for Diversification:
-
Carboxylic Acid (C3-position): Amenable to a wide range of amide bond forming reactions, esterifications, and conversions to other functional groups like hydrazides, which can be further derivatized.[1][6]
-
Phenolic Hydroxyl Group: Allows for O-alkylation and O-acylation to introduce a variety of substituents.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, to further modify the electronic properties of the molecule.[1][2]
Parallel Synthesis Workflow
The following workflow outlines a three-step parallel synthesis approach to generate a diverse library of compounds starting from this compound. This workflow is designed to be amenable to standard parallel synthesis equipment and techniques.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening of a 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid-Based Compound Library
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5][6] Its synthetic tractability allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. These application notes provide a framework for the high-throughput screening (HTS) of a focused library of compounds based on this scaffold, enabling the identification of promising lead compounds for further development.
Compound Library:
This protocol is designed for a hypothetical library, designated HP-POC Library , consisting of analogs of this compound. Modifications are strategically placed on the hydroxyphenyl ring and the carboxylic acid moiety to explore the structure-activity relationship (SAR).
Experimental Protocols
General High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of the HP-POC library is depicted below. This process begins with the preparation of assay-ready plates containing the compound library and proceeds through primary screening, hit confirmation, and secondary assays to identify and characterize active compounds.
Caption: High-throughput screening workflow for the HP-POC library.
Primary Screening Assay: Antibacterial Activity (MIC Determination)
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the library compounds against various bacterial strains.[5][6][7]
Materials:
-
HP-POC compound library (10 mM in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt solution (0.015% w/v in PBS)
-
384-well microplates
-
Multichannel pipettes and automated liquid handlers
-
Plate reader (absorbance at 600 nm, fluorescence Ex/Em 560/590 nm)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with agitation. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Plating: Using an automated liquid handler, serially dilute the HP-POC library compounds in MHB directly in the 384-well plates to achieve a final concentration range (e.g., 0.5 to 128 µg/mL). Include positive (bacterial culture without compound) and negative (broth only) controls.
-
Inoculation: Add the diluted bacterial suspension to each well.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Alternatively, add resazurin solution to each well, incubate for 2-4 hours, and measure fluorescence. A color change from blue to pink (or an increase in fluorescence) indicates cell viability.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth (or reduces fluorescence to background levels).
-
Secondary Assay: Antioxidant Activity (DPPH Radical Scavenging)
This protocol measures the ability of hit compounds to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][8]
Materials:
-
Hit compounds from primary screen
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplates
-
UV-Vis microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of hit compounds and ascorbic acid in methanol in a 96-well plate.
-
Assay Initiation: Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound. The IC50 value (concentration required for 50% scavenging) can be determined by plotting the percentage of scavenging against the compound concentration.
Data Presentation
The following tables summarize representative quantitative data for selected compounds from the this compound series, based on published literature.
Table 1: Antibacterial Activity of Selected Hydrazone Derivatives
Data below shows the Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial strains.[5][6][7] Cefuroxime is included as a reference antibiotic.[5][6][7]
| Compound ID | Substituent on Hydrazone | S. aureus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| HP-POC-H1 | Benzylidene | 3.9 | 15.6 | 15.6 | 31.2 |
| HP-POC-H2 | 5-Nitro-2-furyl | 7.8 | 7.8 | 7.8 | 15.6 |
| HP-POC-H3 | 5-Nitro-2-thienyl | 3.9 | 3.9 | 3.9 | 7.8 |
| Cefuroxime | (Reference) | 7.8 | 7.8 | 15.6 | 7.8 |
Table 2: Antioxidant Activity of Selected Pyrrolidinone Derivatives
The antioxidant activity of selected compounds was evaluated using the DPPH radical scavenging method and a reducing power assay.[1]
| Compound ID | Structure/Substituents | DPPH Scavenging Activity (Relative to Vitamin C) | Reducing Power Assay (Optical Density at 700 nm) |
| HP-POC-A1 | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | - | 1.675 |
| HP-POC-A2 | 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35x | 1.149 |
| Vitamin C | (Reference) | 1.00x | - |
Signaling Pathway Visualization
Certain derivatives of the core scaffold have been identified as enhancers of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed Nrf2 activation pathway by HP-POC derivatives.
References
- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methods for Coupling 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile scaffold in medicinal chemistry. Its derivatives have shown potential as inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways, as well as exhibiting antimicrobial and antioxidant properties. The synthesis of amides from this carboxylic acid is a crucial step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the effective coupling of this compound with a variety of amines.
The presence of a phenolic hydroxyl group and a secondary amide within the pyrrolidinone ring necessitates careful selection of coupling reagents and reaction conditions to achieve high yields and purity. This guide outlines several common and effective methods for amide bond formation, including the use of carbodiimide reagents such as EDC, often in conjunction with additives like HOBt, and uronium-based reagents like HATU.
Data Presentation: Comparison of Coupling Methods
The following table summarizes quantitative data from literature on the coupling of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs with amines, primarily focusing on hydrazide formation as a representative amide coupling. It is important to note that reaction yields are highly dependent on the specific amine, solvent, and other reaction conditions, and optimization may be required for different substrates.
| Carboxylic Acid | Amine (Nucleophile) | Coupling Method/Reagents | Solvent | Yield (%) | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazine hydrate | Esterification followed by hydrazinolysis | Methanol/Propan-2-ol | 88.5 | Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Phenyl isothiocyanate | Not specified | Not specified | 91 | Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Phenyl isocyanate | Not specified | Not specified | 89 | Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health |
Experimental Protocols
Herein, we provide detailed protocols for three widely used methods for the coupling of this compound with amines.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic and cost-effective approach for amide bond formation. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes racemization and improves coupling efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA or TEA (1.2 eq) to neutralize it.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane or DCM/methanol).
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered amines or acids, and for minimizing racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (for workup)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: CDI Mediated Amide Coupling
1,1'-Carbonyldiimidazole (CDI) is another effective coupling reagent that proceeds through an acylimidazolide intermediate. This method is often performed as a one-pot procedure.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water (for workup)
-
Ethyl acetate (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (3 x) to remove imidazole and any unreacted CDI.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Experimental Workflow for Amide Coupling
Caption: A generalized experimental workflow for the coupling of this compound with amines.
Signaling Pathway of Nav1.8 Inhibition
Derivatives of this compound have been investigated as inhibitors of the Nav1.8 voltage-gated sodium channel. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.
Caption: Simplified signaling pathway illustrating the role of Nav1.8 in pain transmission and its inhibition by 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide derivatives.
Application Notes and Protocols: Synthesis of Hydrazone and Azole Derivatives from 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
These application notes provide detailed protocols for the synthesis of hydrazone and azole derivatives using 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material. This scaffold is of significant interest to researchers and drug development professionals due to its potential for derivatization into a variety of heterocyclic compounds with diverse biological activities. The following sections detail the synthetic pathways, experimental procedures, and characterization data for these novel compounds.
Overview of Synthetic Strategy
The synthesis of hydrazone and azole derivatives from this compound first requires the conversion of the carboxylic acid to its corresponding hydrazide. This key intermediate, 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, serves as a versatile building block for subsequent reactions. Hydrazones are then synthesized through a condensation reaction of the hydrazide with various aromatic and heteroaromatic aldehydes. Azole derivatives, such as pyrazoles and pyrroles, are obtained by reacting the hydrazide with appropriate diketones.
Caption: Synthetic workflow for hydrazone and azole derivatives.
Experimental Protocols
2.1. Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
The initial and crucial step is the formation of the carboxylic acid hydrazide from this compound. This is typically achieved through a two-step process involving esterification followed by hydrazinolysis.[1]
Protocol:
-
Esterification: A solution of this compound in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.
-
Hydrazinolysis: The purified ester is dissolved in an appropriate solvent such as ethanol, and hydrazine hydrate is added to the solution.[1] The reaction mixture is refluxed for several hours.[2] Upon completion, the reaction mixture is cooled, and the precipitated product, 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, is collected by filtration, washed with a cold solvent, and dried.[2]
2.2. Synthesis of Hydrazone Derivatives
Hydrazone derivatives are synthesized by the condensation of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with various aldehydes.[3]
Protocol:
-
A mixture of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (1 mmol) and a selected aromatic or heteroaromatic aldehyde (1 mmol) is refluxed in ethanol (25 mL) with a catalytic amount of glacial acetic acid for 3-4 hours.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under a vacuum to yield the pure hydrazone derivative.[2]
2.3. Synthesis of Azole Derivatives
Heterocyclic azole compounds such as pyrazole and pyrrole derivatives can be synthesized from the hydrazide intermediate by condensation with diketones.[3]
2.3.1. Synthesis of Pyrazole Derivatives
Protocol:
-
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is condensed with a 1,3-diketone, such as 2,4-pentanedione.[3]
-
The reaction is carried out in 2-propanol and is catalyzed by hydrochloric acid.[3]
-
The mixture is refluxed for an appropriate amount of time until the reaction is complete.
-
Upon cooling, the pyrazole derivative precipitates out of the solution and is collected by filtration.
2.3.2. Synthesis of Pyrrole Derivatives
Protocol:
-
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is condensed with a 1,4-diketone, such as 2,5-hexanedione.[3]
-
The reaction is conducted in the presence of acetic acid as a catalyst.[3]
-
The reaction mixture is refluxed to facilitate the cyclization and formation of the pyrrole ring.
-
The product is isolated and purified using standard laboratory techniques.
Data Presentation
The following tables summarize the synthesized compounds and their reported data.
Table 1: Synthesized Hydrazone Derivatives
| Compound ID | Aldehyde Used | Molecular Formula | Notes |
| HDZ-1 | Benzaldehyde | C18H17N3O3 | Representative aromatic hydrazone. |
| HDZ-2 | 4-Chlorobenzaldehyde | C18H16ClN3O3 | Electron-withdrawing substituent. |
| HDZ-3 | 4-Nitrobenzaldehyde | C18H16N4O5 | Strong electron-withdrawing group. |
| HDZ-4 | 5-Nitrothiophen-2-carbaldehyde | C16H14N4O5S | Heteroaromatic aldehyde. Exhibited the highest antibacterial activity in a study.[3] |
Table 2: Synthesized Azole Derivatives
| Compound ID | Diketone Used | Azole Type | Molecular Formula | Notes |
| AZL-1 | 2,4-Pentanedione | Pyrazole | C16H17N3O3 | Synthesized via condensation with a 1,3-diketone.[3] |
| AZL-2 | 2,5-Hexanedione | Pyrrole | C17H19N3O3 | Synthesized via condensation with a 1,4-diketone.[3] |
Table 3: Spectroscopic Data for a Representative Hydrazone Derivative (1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide)
| Spectroscopic Method | Key Observations |
| ¹H NMR | Presence of aromatic protons, a singlet for the azomethine proton (-N=CH-), and signals corresponding to the pyrrolidinone ring. |
| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and the carbons of the pyrrolidinone and thiophene rings. |
| **IR (cm⁻¹) ** | Characteristic absorption bands for N-H, C=O (amide and hydrazide), and C=N stretching vibrations. |
Note: Detailed spectral data should be referred from the original research articles.
Visualization of the Synthetic Pathway
Caption: Detailed synthetic routes from the starting material.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse range of hydrazone and azole derivatives. These compounds are valuable for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents. The straightforward synthetic procedures and the potential for structural diversity make this chemical scaffold an attractive area for further research and development.
References
Troubleshooting & Optimization
Common byproducts in the synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and their removal
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common synthesis involves the reaction of p-aminophenol with itaconic acid, typically in a refluxing aqueous medium.[1][2]
Q2: What are the likely byproducts in this synthesis?
A2: Common byproducts can be categorized as follows:
-
Unreacted Starting Materials: Residual p-aminophenol and itaconic acid.
-
Side-Reaction Products: Formation of esters if an alcohol is used as a solvent or is present as an impurity, especially under acidic conditions.[3][4][5] Polysubstituted aromatic ring derivatives can also form if the reaction conditions are not well-controlled.
-
Degradation Products: Thermal degradation or polymerization products may form, especially with prolonged heating.
Q3: How can I remove unreacted p-aminophenol from my product?
A3: Unreacted p-aminophenol can typically be removed during the work-up and purification steps. Since p-aminophenol has different solubility characteristics compared to the product, recrystallization is an effective method. Adjusting the pH of the aqueous solution can also help, as the phenolic and amino groups of p-aminophenol can be ionized, altering its solubility.
Q4: My product is an off-color, not the expected pale brown. What could be the cause?
A4: An off-color product, such as a darker brown or reddish hue, could indicate the presence of oxidized p-aminophenol impurities or other colored byproducts. Ensuring an inert atmosphere during the reaction (e.g., using nitrogen or argon) can help minimize oxidation. Purification by recrystallization, potentially with the use of activated carbon, can help remove colored impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is heated at the appropriate temperature and for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC). |
| Sub-optimal pH of the reaction medium. | The reaction is typically carried out in water. Ensure the pH is suitable for the condensation reaction. |
| Loss of product during work-up and purification. | Optimize the recrystallization process. Avoid using excessive solvent and ensure the cooling process is gradual to maximize crystal formation. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Removal Protocol |
| Unreacted p-aminophenol | TLC, ¹H NMR | Recrystallization from water or an alcohol-water mixture. |
| Unreacted Itaconic Acid | TLC, ¹H NMR | Washing the crude product with cold water. |
| Ester Byproduct (e.g., Methyl or Ethyl Ester) | ¹H NMR, IR Spectroscopy | Hydrolysis of the ester back to the carboxylic acid by treatment with a mild base, followed by acidification and recrystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on literature methods.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water.
-
Addition of Reactant: To the resulting solution, add p-aminophenol (0.9 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from water or an ethanol/water mixture to obtain the pure product.
Protocol for Removal of Ester Byproduct
-
Base Hydrolysis: Suspend the impure product containing the ester byproduct in a dilute aqueous solution of a mild base (e.g., 5% sodium carbonate solution).[3][5]
-
Stirring: Stir the suspension at room temperature until the ester is hydrolyzed. Monitor the reaction by TLC.
-
Acidification: Once the hydrolysis is complete, cool the solution in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Visual Guides
Caption: Synthesis pathway and potential byproduct formation.
Caption: Troubleshooting workflow for product purification.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting low yields in the derivatization of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the derivatization of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary reactive sites on this molecule are the carboxylic acid and the phenolic hydroxyl group. The most common derivatizations involve:
-
Esterification of the carboxylic acid.
-
Amide bond formation , typically by first converting the carboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester).
-
Hydrazide formation from the carboxylic acid, which can then be further reacted to form hydrazones, pyrazoles, or other heterocyclic derivatives.[1]
-
Derivatization of the phenolic hydroxyl group , although this is less common in the initial diversification of the scaffold and often requires protection of the carboxylic acid.
Q2: My starting material, this compound, has poor solubility in common organic solvents. How can I address this?
A2: This is a common issue due to the polar nature of the molecule. To improve solubility, consider using more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). For reactions that can be conducted in protic solvents, methanol or ethanol can be effective, especially when heating. In some cases, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) can increase solubility in polar solvents.
Q3: Are there any stability concerns with this compound under typical reaction conditions?
A3: The pyrrolidinone ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the lactam ring. The phenolic hydroxyl group is susceptible to oxidation, so it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are a concern.
Troubleshooting Guides
Issue 1: Low Yield in Esterification of the Carboxylic Acid
This section addresses common problems encountered during the conversion of the carboxylic acid moiety to an ester.
Q: I am getting a low yield in my Fischer esterification (acid-catalyzed esterification). What are the possible causes and solutions?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction and potential side reactions.
Troubleshooting Steps:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.[2] To drive the reaction towards the product, you can:
-
Use a large excess of the alcohol (it can even be used as the solvent).[2]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves.
-
-
Insufficient Catalyst: Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Steric Hindrance: While the carboxylic acid at the 3-position of the pyrrolidinone ring is reasonably accessible, highly hindered alcohols may react slowly. Consider increasing the reaction time and/or temperature.
-
Side Reactions involving the Phenolic Hydroxyl Group: Under strongly acidic conditions, the activated aromatic ring may undergo side reactions. While O-acylation of the phenol is less likely under these conditions, it's a possibility to consider. If C-acylation (a Friedel-Crafts type reaction) is observed, a milder esterification method should be used.[3]
Q: My Steglich esterification (DCC/DMAP) is giving a low yield of the desired ester. What could be wrong?
A: The Steglich esterification is a milder method but has its own set of potential issues.[4][5][6]
Troubleshooting Steps:
-
Formation of N-acylurea by-product: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[4][6][7] This is more prevalent with sterically hindered alcohols or when the reaction is slow.
-
Reaction with the Phenolic Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can compete with the intended alcohol, leading to self-esterification or polymerization.
-
Solution: Consider using a protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the esterification.
-
-
Difficult Purification: The dicyclohexylurea (DCU) by-product can sometimes be difficult to remove from the product.
-
Solution: DCU is largely insoluble in many organic solvents. After the reaction, cooling the reaction mixture and filtering can remove a significant portion of the DCU. If co-elution is an issue during chromatography, consider using a water-soluble carbodiimide like EDC, where the urea by-product can be removed with an aqueous wash.[5]
-
Issue 2: Low Yield in Hydrazide and Hydrazone Formation
This section covers common issues when synthesizing hydrazides and their subsequent condensation products.
Q: The conversion of my carboxylic acid to the corresponding hydrazide is inefficient. How can I improve the yield?
A: Hydrazide formation is typically robust but can be hampered by reaction conditions.
Troubleshooting Steps:
-
Indirect Method (via Ester): The most common and often highest-yielding method is a two-step process: first, convert the carboxylic acid to a methyl or ethyl ester, and then react the purified ester with hydrazine hydrate.[8][9]
-
Optimization: Ensure the esterification step goes to completion. In the second step, use an excess of hydrazine hydrate and a suitable solvent like methanol or ethanol, often with heating (reflux).[8]
-
-
Direct Method (Coupling Reagents): While less common, direct coupling of the carboxylic acid with hydrazine using coupling agents is possible. However, this can lead to side products, including di-acylation of the hydrazine.
-
Optimization: Use a large excess of hydrazine to minimize di-acylation.
-
Q: I am having trouble with the condensation of the hydrazide with an aldehyde/ketone to form a hydrazone. The reaction is either incomplete or the product is impure.
A: Hydrazone formation is also an equilibrium reaction and product purity can be a challenge.
Troubleshooting Steps:
-
Incomplete Reaction: The reaction may be slow or not reach completion.
-
Formation of Side Products: A common side reaction is the formation of azines from the reaction of the aldehyde/ketone with already formed hydrazone.
-
Solution: Using a slight excess of the hydrazide can help to minimize this.
-
-
Purification Difficulties: Hydrazones can sometimes be difficult to purify, appearing as oils or being difficult to crystallize.
-
Solution: Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective as hydrazones tend to be crystalline.[11] If chromatography is necessary, be aware that hydrazones can be sensitive to acidic silica gel.[11] Consider using deactivated silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[11]
-
Data Presentation
Table 1: Reported Yields for Derivatization of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Analogs
| Starting Material | Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydrazide Formation (via ester) | 1. MeOH, H₂SO₄ (cat.), reflux; 2. N₂H₄·H₂O, propan-2-ol, reflux | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 88.5 | [10] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hydrazone Formation | Aromatic aldehydes, propan-2-ol, reflux | N'-substituted-carbohydrazides | 60-90 | [12] |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Semicarbazide Formation | Phenyl isocyanate, MeOH, reflux, 6h | N-phenyl-2-(1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl)hydrazine-1-carboxamide | 91 | [9] |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Thiosemicarbazide Formation | Phenyl isothiocyanate, MeOH, reflux, 4h | N-phenyl-2-(1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl)hydrazine-1-carbothioamide | 89 | [9] |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pyrazole Formation | Pentane-2,5-dione, HCl, reflux, 5h | 1-(5-Chloro-2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one | 82 | [8] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | Hydrazide Formation | N₂H₄·H₂O, propan-2-ol, reflux, 8h | 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | 62 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (Two-Step)
Step A: Esterification
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Add concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step B: Hydrazinolysis
-
Dissolve the methyl ester from Step A (1.0 eq) in methanol or ethanol (10 volumes).
-
Add hydrazine hydrate (2-3 eq) dropwise.
-
Heat the mixture to reflux for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture. The product hydrazide often crystallizes out of solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the pure hydrazide.[10][13]
Protocol 2: General Procedure for Hydrazone Synthesis
-
Dissolve the 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in a suitable solvent such as propan-2-ol or ethanol.[1][10]
-
Add the desired aldehyde or ketone (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize if necessary to obtain the pure hydrazone.[1][10]
Visualizations
Caption: A logical troubleshooting flowchart for diagnosing low yields.
Caption: Steglich esterification mechanism and common side reaction.
Caption: Acid-catalyzed formation of a hydrazone from a hydrazide.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution and how to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution and strategies to prevent its degradation.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: What are the primary stability concerns for this compound in solution?
This compound possesses two primary functional groups susceptible to degradation in solution: a lactam (a cyclic amide) ring and a phenolic hydroxyl group. The main stability concerns are:
-
Hydrolysis of the Lactam Ring: The five-membered pyrrolidinone ring can undergo hydrolysis, leading to ring-opening. This reaction is catalyzed by both acidic and basic conditions.
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyphenyl moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored degradation products.
FAQ 2: My solution of this compound is turning yellow/brown. What is causing this discoloration?
The development of a yellow or brown color in your solution is a common indicator of degradation, specifically the oxidation of the phenolic hydroxyl group. This process can be accelerated by:
-
Exposure to light (photodegradation).
-
Presence of dissolved oxygen.
-
Elevated temperatures.
-
Presence of trace metal ion contaminants.
To prevent this, it is crucial to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil and to use deoxygenated solvents where possible.
FAQ 3: I am observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause and how can I minimize it?
A decrease in concentration in an aqueous buffer is most likely due to the hydrolysis of the lactam ring. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this degradation. To minimize hydrolysis:
-
Work at a Neutral pH: Whenever possible, maintain the pH of your solution between 6 and 8.
-
Low Temperature Storage: Store your solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C) to slow down the rate of hydrolysis.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.
FAQ 4: How should I prepare and store stock solutions of this compound to ensure maximum stability?
For optimal stability of your stock solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage as they can participate in solvolysis reactions. If an aqueous buffer is necessary for your experiment, prepare the stock solution in an anhydrous solvent and dilute it into the aqueous buffer immediately before use.
-
Storage Conditions:
-
Store stock solutions at -20 °C or -80 °C.
-
Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Quantitative Data Summary
Table 1: Estimated pH-Dependent Hydrolytic Stability of the Lactam Ring in Aqueous Solution at Room Temperature
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 3 - 6 | Moderate | Slow acid-catalyzed hydrolysis |
| 6 - 8 | High | Minimal hydrolysis |
| 8 - 11 | Moderate | Base-catalyzed hydrolysis |
| > 11 | Low | Rapid base-catalyzed hydrolysis |
Table 2: Factors Influencing the Oxidative Degradation of the Phenolic Group
| Factor | Impact on Stability | Recommended Precaution |
| Light Exposure | High | Protect solutions from light at all times. |
| Oxygen (Air) | Moderate | Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Moderate | Store solutions at low temperatures. |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | High | Use high-purity solvents and glassware to avoid metal contamination. Consider adding a chelating agent like EDTA in your buffer if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to intentionally degrade this compound and identify its potential degradation products, which is crucial for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At time points of 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At time points of 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of the compound and a solution in a thermostatically controlled oven at 60 °C.
-
Analyze the samples at various time points.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Mass Spectrometry (MS) to separate and identify the parent compound and its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good resolution between the parent peak and all degradation product peaks observed in the forced degradation study.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity. A wavelength of approximately 230 nm is a good starting point for this compound.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways for the compound.
Caption: Workflow for stability testing and method development.
Caption: Key strategies to prevent degradation.
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in biological assay buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous biological buffers?
A1: The molecular structure of this compound contains both a carboxylic acid and a phenolic hydroxyl group.[1][2][3][4][5] These functional groups can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the individual molecules. At neutral pH, the carboxylic acid group may be partially ionized, but the overall molecule can still retain a significant hydrophobic character, contributing to low aqueous solubility.[6][7]
Q2: What are the initial steps I should take if I observe precipitation of the compound in my assay buffer?
A2: First, visually confirm the precipitation and consider if it occurs immediately upon addition to the buffer or over time. The initial and most straightforward approaches to address this are pH adjustment and the use of a co-solvent. Since the compound is acidic, increasing the pH of the buffer can significantly improve solubility.[8] Alternatively, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into the assay buffer is a common practice.[9][10]
Q3: Can I use co-solvents to dissolve my compound? If so, which ones are recommended and at what concentration?
A3: Yes, co-solvents are a widely used strategy to enhance the solubility of poorly soluble compounds.[8][11] For biological assays, Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many experimental systems.[9][10] Other options include ethanol, methanol, and polyethylene glycols (PEGs).[9][12] It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (typically <1%, and often <0.1%) to avoid artifacts or toxicity to cells.[10] The optimal concentration should be determined empirically for your specific assay.
Q4: How does pH affect the solubility of this compound, and what is the optimal pH range to work with?
A4: this compound is an acidic molecule due to its carboxylic acid and phenolic functional groups.[6] As the pH of the buffer increases, these groups deprotonate to form more soluble salt forms. Therefore, increasing the pH of the biological buffer (e.g., from 7.4 to 8.0 or higher) can significantly enhance its solubility. The optimal pH will be a balance between maximizing solubility and maintaining the physiological relevance and stability of your assay system. It is advisable to test a range of pH values to find the best compromise.
Q5: Are there other methods besides pH adjustment and co-solvents to improve solubility?
A5: Yes, several other techniques can be employed, although they are often more complex to implement. These include the use of:
-
Surfactants: These can form micelles that encapsulate the compound, increasing its apparent solubility.[8]
-
Inclusion complexes: Cyclodextrins are commonly used to form complexes with poorly soluble drugs, enhancing their solubility.[7][8][11]
-
Particle size reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate.[8][11][13] These advanced methods are typically considered when simpler approaches are insufficient.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's intrinsic aqueous solubility is very low at the working concentration and buffer pH. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions of the DMSO stock directly into the final assay buffer to reach the desired concentration. Ensure the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%).[10] |
| A clear solution is formed initially, but precipitation occurs over time or during incubation. | The compound is supersaturated and thermodynamically unstable in the buffer. This can be exacerbated by temperature changes. | 1. Lower the final concentration of the compound in the assay. 2. Increase the pH of the assay buffer slightly (e.g., from 7.4 to 7.8) if the assay permits. 3. Increase the percentage of co-solvent, if possible, without affecting the assay performance. |
| High concentrations of DMSO are required for solubilization, which are toxic to the cells in my assay. | The compound is highly insoluble, and the required DMSO concentration exceeds the cellular tolerance. | 1. Investigate the combined effect of pH and a lower DMSO concentration. For example, use 0.5% DMSO in a buffer at pH 8.0. 2. Explore alternative, less toxic co-solvents like polyethylene glycol (PEG).[9] 3. Consider using solubility enhancers like cyclodextrins.[8][11] |
| Inconsistent results are observed between experiments. | This may be due to incomplete solubilization or precipitation of the compound from the stock solution or in the final assay medium. | 1. Always vortex the DMSO stock solution thoroughly before use. 2. After diluting the stock into the assay buffer, mix thoroughly and visually inspect for any signs of precipitation before adding to the assay plate. 3. Prepare fresh dilutions for each experiment. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on how different conditions can affect the solubility of an acidic, phenolic compound like this compound. Note: These are representative values and actual solubility should be determined experimentally.
| Buffer Condition | pH | Co-solvent (DMSO) | Estimated Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0% | < 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% | 50 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.0% | 150 |
| Tris Buffer | 8.0 | 0% | 30 |
| Tris Buffer | 8.0 | 0.5% | 200 |
| Tris Buffer | 8.0 | 1.0% | > 500 |
Experimental Protocols
Protocol 1: Solubilization using a DMSO Stock Solution
-
Preparation of Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.
-
Working Solution Preparation: Serially dilute the DMSO stock solution into your final biological assay buffer. It is recommended to add the DMSO stock to the buffer while vortexing the buffer to facilitate rapid mixing and prevent localized high concentrations that could lead to precipitation.[10]
-
Final Concentration: Ensure the final concentration of DMSO in your assay is below the tolerance limit for your specific experimental system (typically <1%).
Protocol 2: Solubilization by pH Adjustment
-
Buffer Selection: Choose a biological buffer with a pKa value that allows for pH adjustment to the desired alkaline range (e.g., Tris buffer, pKa ~8.1).
-
pH Titration: Prepare the assay buffer and, while monitoring with a calibrated pH meter, slowly add a dilute solution of NaOH (e.g., 0.1 M) to raise the pH to the target level (e.g., 8.0).
-
Compound Dissolution: Add the this compound directly to the pH-adjusted buffer. Stir or vortex until fully dissolved. If preparing a stock solution, use this pH-adjusted buffer as the solvent.
Protocol 3: Combined Approach (pH and Co-solvent)
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
pH-Adjusted Buffer: Prepare your biological assay buffer and adjust the pH to a slightly alkaline value (e.g., 7.8-8.0) as described in Protocol 2.
-
Final Dilution: Add the DMSO stock solution to the pH-adjusted buffer with vigorous mixing to achieve the final desired concentration of the compound. This combined approach often yields the best results for particularly challenging compounds.
Visualizing Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting poor compound solubility.
Caption: A decision tree for selecting an appropriate solubilization strategy.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H11NO4 | CID 756618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Side reactions to consider when modifying the carboxylic acid group of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and similar molecules. The focus is on addressing potential side reactions when modifying the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound that I should consider during carboxylic acid modification?
A1: The molecule has two primary reactive functional groups that can participate in side reactions: the carboxylic acid at the 3-position of the pyrrolidinone ring and the phenolic hydroxyl group on the phenyl ring. The lactam in the pyrrolidinone ring is generally stable under most conditions for carboxylic acid modification. Your reaction design must account for the reactivity of the phenolic hydroxyl group to ensure selective modification of the carboxylic acid.
Q2: I am trying to perform an esterification reaction on the carboxylic acid. What are the potential side reactions involving the phenolic hydroxyl group?
A2: When esterifying the carboxylic acid, especially under acidic conditions (e.g., Fischer esterification), you may encounter side reactions involving the phenol. These include:
-
Etherification: The phenolic hydroxyl group can be etherified, particularly if you are using harsher alkylating agents or reaction conditions.[1]
-
Polycondensation: Under certain conditions, intermolecular reactions between the phenolic hydroxyl group of one molecule and the carboxylic acid of another can lead to the formation of polymeric byproducts.[1]
To avoid these, it is often recommended to use milder esterification methods or to protect the phenolic hydroxyl group.
Q3: Should I protect the phenolic hydroxyl group before modifying the carboxylic acid? If so, what protecting groups are recommended?
A3: Protecting the phenolic hydroxyl group is a highly recommended strategy to prevent side reactions and ensure the selective modification of the carboxylic acid.[2][3] The choice of protecting group depends on its stability to the conditions of the carboxylic acid modification and the ease of its removal. A common protecting group for phenols is the tert-butyl ether, which is stable to many reaction conditions used for carboxylic acid coupling and can be removed with acid, such as trifluoroacetic acid (TFA).[4]
Q4: I am using a carbodiimide coupling agent like EDC to form an amide. What are the common side reactions associated with this method?
A4: Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used but can lead to specific side reactions:
-
N-acylurea formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[5]
-
Racemization: If your molecule has a chiral center at the 3-position of the pyrrolidinone ring, the reaction conditions can sometimes lead to racemization.[5]
To mitigate these side reactions, it is standard practice to use additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement and racemization.[5][6][7]
Q5: Are there alternative coupling agents to EDC that might give cleaner reactions?
A5: Yes, several other classes of coupling agents can provide higher yields and fewer side reactions. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient and faster than carbodiimides.[5][8] They form active esters that react rapidly with amines, minimizing the time for side reactions to occur.[5] However, it's important not to use them in excess as they can react with unprotected N-termini in peptide synthesis.[8]
Troubleshooting Guides
Issue 1: Low yield of the desired amide/ester product and presence of multiple spots on TLC.
| Potential Cause | Troubleshooting Step | Rationale |
| Side reaction at the phenolic hydroxyl group | Protect the phenol with a suitable protecting group (e.g., tert-butyl ether) before proceeding with the carboxylic acid modification. | Protecting the phenol prevents it from competing with the intended reaction at the carboxylic acid, thus improving the yield of the desired product.[2][4] |
| N-acylurea formation (with EDC) | Add HOBt or NHS to the reaction mixture along with EDC. | HOBt and NHS suppress the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.[5][6] |
| Inefficient coupling agent | Switch to a more efficient coupling agent like HATU or HBTU. | These reagents are often faster and lead to higher yields with fewer side reactions compared to carbodiimides.[5][8] |
| Incomplete reaction | Increase reaction time, temperature (if the molecule is stable), or the equivalents of the coupling agent and nucleophile. | Optimizing reaction parameters can drive the reaction to completion. |
Issue 2: Formation of a water-insoluble byproduct when using DCC.
| Potential Cause | Troubleshooting Step | Rationale |
| Precipitation of dicyclohexylurea (DCU) | If possible, switch to a water-soluble carbodiimide like EDC. If DCC must be used, filter the reaction mixture to remove the precipitated DCU. | DCU is the byproduct of DCC and is insoluble in most organic solvents.[5] Using EDC results in a water-soluble urea byproduct that is easier to remove during aqueous workup. |
Issue 3: Difficulty in purifying the final product from the reaction mixture.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of unreacted starting material and byproducts | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Use column chromatography with an appropriate solvent system for purification. | Careful optimization and purification are crucial for isolating the desired product in high purity. |
| Difficulty in removing the urea byproduct (from EDC) | Perform an acidic wash (e.g., with dilute HCl) during the aqueous workup. | The urea byproduct from EDC is basic and can be protonated and extracted into the aqueous layer. |
Quantitative Data Summary
The efficiency of different coupling agents can be compared based on typical reaction times and yields. The following table provides a general comparison, though specific results will vary depending on the substrates and reaction conditions.
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Notes |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | Addition of HOBt suppresses racemization and improves yield.[5] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Effective but plagued by the insoluble DCU byproduct.[5] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents.[5] |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times than HATU.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
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Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Protection of the Phenolic Hydroxyl Group as a tert-Butyl Ether
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Dissolve this compound in a suitable solvent (e.g., dioxane or THF).
-
Add a source of isobutylene (e.g., isobutylene gas or liquid isobutylene) and a catalytic amount of a strong acid (e.g., sulfuric acid or an ion-exchange resin).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst and work up the reaction mixture to isolate the protected product.
-
The resulting compound, with the phenol protected as a tert-butyl ether, can then be used in subsequent carboxylic acid modification reactions. The protecting group can be removed at a later stage using an acid like TFA.
Visualizations
Caption: Workflow of carboxylic acid modification with potential side reactions.
Caption: Troubleshooting logic for low yield or impure product.
References
- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
Improving the regioselectivity of reactions involving 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The following information is designed to help improve the regioselectivity of reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites: the carboxylic acid group at the 3-position of the pyrrolidinone ring and the phenolic hydroxyl group on the phenyl ring. The phenyl ring itself is also susceptible to electrophilic aromatic substitution, activated by the hydroxyl group.
Q2: How can I selectively perform reactions on the carboxylic acid group without affecting the phenol group?
A2: Reactions such as esterification or conversion to a hydrazide can often be performed directly on the carboxylic acid. The key is to use conditions that are specific for carboxylic acids and do not require strong bases that would deprotonate the phenol. For example, Fischer esterification using an alcohol with a catalytic amount of acid is a common method.[1]
Q3: How can I achieve selective substitution on the phenyl ring?
A3: Electrophilic aromatic substitution reactions, such as nitrosation, can be carried out directly. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.[2] For instance, reaction with sodium nitrite in an acidic medium can introduce a nitroso group ortho to the hydroxyl group.[3]
Q4: What is "orthogonal protection" and how is it relevant for this molecule?
A4: Orthogonal protection is a strategy that allows for the specific removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[4][5] This is highly relevant for this compound when you need to perform a sequence of reactions on different parts of the molecule. For example, you could protect the phenol as a benzyl ether (removable by hydrogenolysis) and the carboxylic acid as a tert-butyl ester (removable by acid).[4][6]
Troubleshooting Guides
Issue 1: Poor regioselectivity during electrophilic aromatic substitution (e.g., nitration, halogenation).
-
Problem: The reaction occurs at both the desired position on the aromatic ring and potentially leads to side reactions or polysubstitution due to the high activation by the hydroxyl group.[2]
-
Solution:
-
Protect the Phenolic Hydroxyl Group: The hydroxyl group can be protected as an ether or an ester.[7] This moderates its activating effect and can improve regioselectivity.
-
Milder Reaction Conditions: Use less harsh reagents and lower temperatures to control the reaction. For example, for nitration, using dilute nitric acid at a low temperature can yield a mixture of ortho and para isomers, whereas concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol.[2]
-
Issue 2: Unwanted etherification of the phenol group during esterification of the carboxylic acid.
-
Problem: When attempting to esterify the carboxylic acid using alkylating agents under basic conditions, the phenolic hydroxyl group can also be alkylated, leading to a mixture of products.
-
Solution:
-
Fischer Esterification: Use an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄). This method is generally selective for carboxylic acids over phenols.
-
Protect the Phenol: Before esterification, protect the phenolic hydroxyl group. A common protecting group is a benzyl ether, which can be introduced using benzyl bromide under basic conditions and later removed by hydrogenolysis.[6]
-
Issue 3: Difficulty in achieving selective reaction at one functional group when both are reactive under the same conditions.
-
Problem: Some reagents can react with both the carboxylic acid and the phenol. For example, strong bases can deprotonate both, and some electrophiles might react with both nucleophilic sites.
-
Solution: Orthogonal Protecting Group Strategy
-
Protect one functional group: Choose a protecting group that is stable under the conditions required to react the other functional group.
-
Perform the desired reaction.
-
Deprotect the first functional group.
-
Protect the second functional group (if necessary).
-
Perform the reaction on the first functional group.
-
Deprotect as needed.
A potential orthogonal strategy for this molecule is:
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Protect the phenol as a tert-butyl ether (stable to base, removed with acid).
-
Protect the carboxylic acid as a benzyl ester (stable to acid and base, removed by hydrogenolysis).[4]
-
Data Presentation
Table 1: Protecting Groups for Phenols
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ether | Methyl Iodide, K₂CO₃ | BBr₃ or TMSI in DCM | Stable to most conditions except strong acid |
| Benzyl Ether (Bn) | Benzyl Bromide, NaH | H₂/Pd-C (Hydrogenolysis) | Stable to acid and base |
| tert-Butyl Ether | Isobutylene, Acid catalyst | Trifluoroacetic Acid (TFA) | Stable to base, labile to acid |
| Acetyl Ester (Ac) | Acetic Anhydride, Pyridine | Mild acid or base | Less stable than ethers |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or acid | Stable to base, labile to acid and fluoride |
Table 2: Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Acid or base hydrolysis | Stable to neutral conditions |
| Benzyl Ester (Bn) | Benzyl Alcohol, DCC | H₂/Pd-C (Hydrogenolysis) | Stable to acid and base |
| tert-Butyl Ester | Isobutylene, Acid catalyst | Acid (e.g., TFA) | Stable to base, labile to acid |
| Silyl Esters | Silyl Halide, Base | Acid, base, or fluoride ion | Labile under aqueous acidic or basic conditions |
Experimental Protocols
Protocol 1: Nitrosation of this compound[4]
-
Dissolve this compound in an appropriate solvent.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the product, 1-(4-hydroxy-3-nitrosophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Protocol 2: Esterification of this compound[1]
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting ester.
Protocol 3: Hydrazide Formation[7]
-
First, convert the carboxylic acid to its methyl ester using the protocol above.
-
Dissolve the methyl ester in a suitable solvent such as 2-propanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazide product to precipitate.
-
Filter the solid, wash with a cold solvent, and dry to obtain the pure hydrazide.
Visualizations
References
- 1. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. learninglink.oup.com [learninglink.oup.com]
Analytical methods for detecting impurities in 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid samples.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. They are generally categorized as:
-
Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, intermediates, and degradation products. For instance, in the synthesis involving p-aminophenol, oxidation can lead to colored impurities.[1]
-
Inorganic Impurities: These can be introduced from reagents, catalysts, and process equipment, and may include heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown impurities detected during HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of impurities, especially after isolation.[2][3] It can also be used for quantitative analysis in some cases.
Q3: I am observing peak tailing for the main peak in my HPLC chromatogram. What could be the cause and how can I resolve it?
A3: Peak tailing in HPLC for a polar acidic compound like this compound is a common issue. Here are the likely causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH to suppress the ionization of silanol groups on the silica-based column packing.[4] Using a highly end-capped column can also minimize these interactions.[4] |
| Column Overload | Reduce the injection volume or the sample concentration and re-inject. If the peak shape improves, the column was likely overloaded.[5] |
| Column Contamination or Void | If the problem persists, try flushing the column with a strong solvent. If that fails, a void at the column inlet may have formed, or the column may be irreversibly contaminated, requiring column replacement.[6] |
| Inadequate Buffering of Mobile Phase | Ensure the mobile phase is adequately buffered at a pH that is at least 2 units away from the pKa of your analyte. |
Q4: My HPLC analysis shows split peaks for the analyte. What is the likely reason and how can I fix it?
A4: Split peaks can be indicative of several issues:
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Blocked Column Frit | If all peaks in the chromatogram are split, the inlet frit of the column may be partially blocked. Try back-flushing the column. If the problem is not resolved, the frit or the entire column may need to be replaced.[7] |
| Co-eluting Impurity | It's possible that the split peak is actually two different, closely eluting compounds. Try altering the mobile phase composition or gradient to improve resolution. |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.[7] |
Q5: I have an unknown peak in my chromatogram. How do I proceed with its identification?
A5: Identifying an unknown impurity typically involves a systematic approach:
-
Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to see if the unknown peak is a degradation product.[8][9] This can provide clues about its structure and formation pathway.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This provides the molecular weight and, with high-resolution MS, the elemental composition.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the impurity ion. The fragmentation pattern provides valuable structural information.
-
Isolation and NMR Analysis: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by NMR spectroscopy for unambiguous structure elucidation.[2][3]
Potential Impurities
The following table summarizes potential process-related and degradation impurities of this compound.
| Impurity Type | Potential Impurity | Origin |
| Process-Related | Itaconic Acid | Unreacted starting material |
| Process-Related | p-Aminophenol | Unreacted starting material |
| Process-Related | Di-acylated p-aminophenol | By-product of synthesis[10] |
| Degradation | Hydrolysis Product (opening of the lactam ring) | Acid or base-catalyzed degradation |
| Degradation | Oxidative Degradation Products | Oxidation of the phenol group |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrumentation and sample matrix.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the test sample in the diluent to achieve a similar concentration as the standard solution.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time.
NMR Analysis for Structural Elucidation
This protocol outlines the general steps for using NMR to identify an isolated impurity.
1. Sample Preparation:
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to a clean NMR tube.
2. NMR Experiments:
Acquire a series of 1D and 2D NMR spectra to fully characterize the structure:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
3. Data Analysis:
-
Process and analyze the spectra to assign all proton and carbon signals.
-
Use the correlations from the 2D spectra to build the molecular structure of the impurity.
Visualizations
Caption: Workflow for impurity identification and analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. rene.souty.free.fr [rene.souty.free.fr]
- 2. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, scaling up the synthesis of novel compounds presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a promising scaffold in medicinal chemistry. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward approach is the reaction of 4-aminophenol with itaconic acid. This reaction is typically carried out in a suitable solvent, such as water or an alcohol, under reflux conditions. The reaction involves a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Q2: I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction is heated at a consistent reflux temperature for an adequate duration, typically several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Another potential cause is the formation of side products. The hydroxyl group of 4-aminophenol can potentially undergo side reactions. Using protecting groups for the hydroxyl function, although adding extra steps, might be a strategy to explore for yield improvement. Finally, suboptimal purification can lead to product loss. Re-evaluate your crystallization or chromatographic purification methods.
Q3: What are the common impurities I should expect and how can they be removed?
A3: Unreacted starting materials, 4-aminophenol and itaconic acid, are the most common impurities. Additionally, side products from undesired reactions of the hydroxyl group may be present. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. For more persistent impurities, column chromatography on silica gel may be necessary. An acid-base extraction can also be effective; dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid is a viable strategy.[1][2]
Q4: The isolated product has a brownish discoloration. What is the cause and how can I obtain a purer, off-white product?
A4: The discoloration is likely due to the oxidation of the phenolic hydroxyl group in 4-aminophenol or the final product, which is common for phenols, especially at elevated temperatures and in the presence of air. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize exposure to air and light. The use of antioxidants in small quantities during the reaction could be explored, but their removal would need to be considered in the purification step. Decolorizing with activated carbon during recrystallization can also be an effective method to remove colored impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to go to completion (as indicated by TLC) | - Insufficient reaction time or temperature.- Poor solubility of starting materials. | - Extend the reflux time and monitor hourly by TLC.- Ensure the reaction temperature is maintained at the boiling point of the solvent.- Experiment with a co-solvent to improve solubility. |
| Formation of a significant amount of a polar byproduct | - Possible side reactions involving the hydroxyl group. | - Consider protecting the hydroxyl group of 4-aminophenol (e.g., as an acetate or silyl ether) before the reaction and deprotecting it after the cyclization. |
| Difficulty in isolating the product after reaction | - Product is too soluble in the reaction solvent.- Inefficient precipitation. | - After the reaction, try to reduce the solvent volume under reduced pressure.- Cool the mixture in an ice bath to induce crystallization.- If the product is water-soluble, consider extraction with a suitable organic solvent after adjusting the pH. |
| Product is an oil or sticky solid instead of a crystalline powder | - Presence of residual solvent.- Impurities hindering crystallization. | - Dry the product under high vacuum for an extended period.- Attempt recrystallization from different solvent systems. Trituration with a non-polar solvent like hexane might help induce solidification. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of analogous compounds.[3][4] Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-aminophenol (1 equivalent) and itaconic acid (1.1 equivalents).
-
Solvent Addition: Add water or a mixture of ethanol and water as the solvent. The volume should be sufficient to form a slurry that can be stirred effectively.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC (a suitable mobile phase would be a mixture of ethyl acetate and methanol with a small amount of acetic acid). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume using a rotary evaporator.
-
Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of similar 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which can serve as a starting point for optimization.
| Parameter | Reported Value/Condition | Reference |
| Reactant Ratio (Aminophenol:Itaconic Acid) | 1:1 to 1:1.2 | General practice |
| Solvent | Water, Methanol, Propan-2-ol | [3][5][6] |
| Reaction Temperature | Reflux | [3][4][5] |
| Reaction Time | 2 - 24 hours | [3][4][6] |
| Yield | 60 - 90% (for analogous compounds) | [3] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and Other Pyroglutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and other pyroglutamic acid derivatives. The information is compiled from various studies to offer a broad perspective on their potential as therapeutic agents. While direct comparative studies under standardized conditions are limited, this guide synthesizes available data to highlight structure-activity relationships and potential mechanisms of action.
Introduction
Pyroglutamic acid, a cyclic derivative of glutamic acid, and its analogs are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The rigid pyrrolidinone ring structure provides a unique scaffold for the development of novel therapeutic agents.[2] This guide focuses on this compound and compares its performance with other pyroglutamic acid derivatives in various biological assays, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, alongside other pyroglutamic acid analogs. It is important to note that the data is collated from different studies, and variations in experimental conditions may influence the results.
Antibacterial Activity
The antibacterial potential of pyroglutamic acid derivatives has been explored against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity, with lower values indicating higher potency.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-Hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | >100 | [3] |
| Escherichia coli | >100 | [3] | |
| Enterococcus faecalis | 62.5 | [3] | |
| Bacillus subtilis | 125 | [3] | |
| 1-(2-Hydroxy-5-methylphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | 3.9 | [4][5] |
| Listeria monocytogenes | 7.8 | [4][5] | |
| Bacillus cereus | 15.6 | [4][5] | |
| Escherichia coli | 31.25 | [4][5] | |
| 1-(2-Hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | 16 | [6] |
| Vancomycin-intermediate S. aureus (VISA) | 16 | [6] | |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-N'-(thien-2-ylmethylidene)-5-oxopyrrolidine-3-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | 8 | [6] |
Anticancer Activity
Several pyroglutamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (general) | A549 (Lung carcinoma) | Potent activity reported | [7] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung carcinoma) | Not specified, but showed activity | [6] |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluorobenzimidazol-2-yl)pyrrolidin-2-one | A549 (Lung carcinoma) | Potent activity reported | [6] |
| Pramanicin analog (a pyroglutamic acid derivative) | HCT116 (Colon cancer) | Induces apoptosis | [1] |
Antioxidant Activity
The antioxidant properties of these compounds are crucial for combating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound/Derivative | Antioxidant Activity (DPPH scavenging) | Reference |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than Vitamin C | [8] |
| Other 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Identified as potent antioxidants | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further research.
General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acids
A common synthetic route involves the reaction of an appropriate aminophenol with itaconic acid in a suitable solvent, such as water or acetic acid, under reflux conditions.[3][6]
Example Protocol for 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid: A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.[7]
Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Anticancer Activity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol). The mixture is incubated in the dark at room temperature for a specific period. The absorbance of the solution is then measured at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.[8]
Signaling Pathways and Mechanisms of Action
The biological activities of pyroglutamic acid derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Activity and NF-κB Signaling
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a key regulator of inflammation.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyroglutamic acid derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as IκB kinase (IKK), thereby preventing NF-κB activation.
Caption: Putative inhibition of the NF-κB signaling pathway by pyroglutamic acid derivatives.
Anticancer Activity and MAPK/Apoptosis Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[12][13][14][15] Dysregulation of this pathway is a hallmark of many cancers. Some pyroglutamic acid derivatives may induce apoptosis (programmed cell death) in cancer cells by modulating the MAPK pathway and activating caspases, which are key executioners of apoptosis.[1] The intrinsic apoptotic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[16]
Caption: Proposed mechanism of apoptosis induction by pyroglutamic acid derivatives.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. The available data suggests that modifications to the core pyroglutamic acid structure can significantly influence their potency and selectivity. Further research, particularly direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and to guide the development of new, more effective drugs for a variety of diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 5. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
A Comparative Guide to the Bioactivity of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid-Based Compounds: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of derivatives of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a versatile scaffold in medicinal chemistry. The analysis is based on published experimental data, focusing on antibacterial, antioxidant, and anticancer properties. While extensive in vitro data is available, a notable gap exists in the literature regarding the in vivo evaluation of these specific compounds. This guide will summarize the known in vitro efficacy and discuss the potential for future in vivo studies.
In Vitro Activity: A Summary of Key Findings
Derivatives of this compound have demonstrated a broad spectrum of biological activities in vitro. The primary areas of investigation include their efficacy as antibacterial, antioxidant, and anticancer agents. The following sections present a detailed overview of the experimental data.
Antibacterial Activity
Numerous studies have explored the antibacterial potential of this class of compounds, particularly against clinically relevant pathogens. The core structure has been modified to include various heterocyclic moieties such as hydrazones, azoles, and triazines, leading to compounds with significant antibacterial action.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound A | 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | ||
| Compound B | Hydrazone with a benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | Cefuroxime | 7.8 |
| Compound C | Hydrazone with a 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | <7.8 | Cefuroxime | 7.8 |
| Listeria monocytogenes (ATCC 7644) | <7.8 | Cefuroxime | 7.8 | ||
| Bacillus cereus (ATCC 11778) | <7.8 | Cefuroxime | 7.8 | ||
| Escherichia coli (ATCC 8739) | <7.8 | Cefuroxime | 7.8 | ||
| Compound D | Hydrazone with a 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent effect | Cefuroxime | 7.8 |
| Compound E | 5-Fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus (TCH 1516) | Four-fold stronger than Clindamycin | Clindamycin | - |
| Compound F | Hydrazone with a thien-2-yl fragment | Methicillin-resistant S. aureus (TCH 1516) | Two-fold stronger than Clindamycin | Clindamycin | - |
| Compound G | Hydrazone with a 5-nitrothien-2-yl moiety | Candida auris (3 isolates) | 16 | - | - |
| Azole-resistant A. fumigatus | Promising activity | - | - |
Note: "-" indicates data not available in the cited sources.
The data clearly indicates that the derivatization of the core scaffold plays a crucial role in enhancing antibacterial potency. In particular, the introduction of nitro-substituted heterocyclic rings, such as nitrothiophene and nitrofuran, appears to be a key factor in achieving broad-spectrum antibacterial activity, often surpassing that of the control antibiotics.[1][2]
Antioxidant Activity
The antioxidant properties of these compounds have also been investigated, primarily through DPPH radical scavenging and reducing power assays.
Table 2: In Vitro Antioxidant Activity of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound ID | Modification | Assay | Result | Reference Compound |
| Compound H | 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.35 times higher activity than Vitamin C | Vitamin C |
| Reducing Power Assay | Optical Density: 1.149 | - | ||
| Compound I | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reducing Power Assay | Optical Density: 1.675 (Strongest) | - |
| Compound J | Cyclic benzoxazole derivative of Compound I | Reducing Power Assay | Optical Density: 1.573 | - |
The presence of a free carboxylic acid group and additional hydroxyl or amino substituents on the phenyl ring seems to contribute significantly to the antioxidant capacity of these molecules.[3]
Anticancer Activity
Preliminary in vitro studies have explored the anticancer potential of these compounds against human cancer cell lines.
Table 3: In Vitro Anticancer Activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound ID | Modification | Cell Line | Concentration | % Viability Reduction | Reference Compound |
| Compound K | 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human pulmonary cancer) | - | Highest anticancer activity | - |
These initial findings suggest that the 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of novel anticancer agents.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the in vitro activities of these compounds.
Antibacterial Activity Assays
The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strain Preparation : Bacterial strains are cultured in an appropriate broth medium to reach the logarithmic growth phase.
-
Compound Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is measured spectrophotometrically.
Reducing Power Assay: This method is based on the principle that compounds with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex that has an absorption maximum at 700 nm. An increase in absorbance indicates increased reducing power.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
In Vivo Activity: A Critical Knowledge Gap
Despite the promising in vitro results, a comprehensive search of the scientific literature reveals a significant lack of in vivo studies for this compound-based compounds. This absence of data from animal models or clinical trials means that the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity of these compounds in a living system remain largely unknown.
While some studies have reported in vivo analgesic and anti-inflammatory activities for broader classes of pyrrolidine derivatives, these findings cannot be directly extrapolated to the specific compounds discussed in this guide.
Comparison with Alternative Compounds
The in vitro antibacterial data shows that some of the novel this compound derivatives are more potent than established antibiotics like cefuroxime and clindamycin against certain bacterial strains.[2] This suggests that they may have a different mechanism of action or be less susceptible to existing resistance mechanisms.
In the realm of antioxidants, the most active synthesized compounds demonstrated higher radical scavenging activity than the natural antioxidant Vitamin C, highlighting their potential as potent free radical scavengers.[3]
For anticancer activity, while direct comparisons are limited, the identification of derivatives with high efficacy against A549 lung cancer cells positions them as interesting candidates for further development, especially when compared to standard chemotherapeutic agents that often have significant side effects.[4][5]
Future Directions and Conclusion
The extensive in vitro data strongly supports the continued investigation of this compound derivatives as a source of new therapeutic agents. The key takeaway is the significant potential demonstrated in antibacterial, antioxidant, and anticancer assays.
However, the critical next step is to bridge the gap between in vitro promise and in vivo reality. Future research should prioritize:
-
In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of infection, oxidative stress, and cancer.
-
Pharmacokinetic and toxicological profiling: Determining the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds to assess their drug-likeness and safety.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
Unraveling the Structure-Activity Relationship of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, with its analogs exhibiting a wide spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this series of compounds, supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core. Modifications have been explored to modulate the physicochemical properties and target interactions of these molecules, leading to a range of biological effects.
Antibacterial Activity
A notable area of investigation for these analogs has been their potential as antibacterial agents. The core structure itself shows modest activity, but the introduction of various moieties can significantly enhance their potency, particularly against Gram-positive bacteria.
A study by Žirgulevičiūtė et al. (2014) explored a series of derivatives prepared from this compound and its hydrazide.[1] Their findings revealed that the introduction of nitroso, azo, hydrazone, azole, and triazine moieties led to varied antibacterial activities. The most significant finding was that the hydrazone derivative, 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide, exhibited the highest antibacterial activity.[1] This highlights the importance of the 5-nitrothiophene group in enhancing the antibacterial profile of the parent compound.
Further studies on related structures, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have also demonstrated that hydrazones bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl moiety show potent antibacterial effects, in some cases surpassing control antibiotics like cefuroxime.[5]
Table 1: Structure-Activity Relationship of this compound Analogs and Related Compounds - Antibacterial Activity
| Compound/Analog | R1 (at Phenyl Ring) | R2 (at Carboxylic Acid) | Target Bacteria | Activity (MIC µg/mL) | Reference |
| Parent Compound | 4-OH | -COOH | Various | Low Activity | [1] |
| Nitroso Derivative | 4-OH, 3-NO | -COOH | Various | Moderate Activity | [1] |
| Azo Dye Derivative | 4-OH, 3-N=N-Ph | -COOH | Various | Moderate Activity | [1] |
| Hydrazone Derivative 1 | 4-OH | -CONH-N=CH-(5-nitrothiophen-2-yl) | Various | High Activity | [1] |
| Hydrazone Derivative 2 | 2-OH, 5-CH3 | -CONH-N=CH-(5-nitrothiophen-2-yl) | S. aureus, E. coli | 3.9 - 7.8 | [5] |
| Hydrazone Derivative 3 | 2-OH, 5-CH3 | -CONH-N=CH-(5-nitrofuran-2-yl) | S. aureus, E. coli | 7.8 - 15.6 | [5] |
| Hydrazone Derivative 4 | 2-OH, 5-CH3 | -CONH-N=CH-Ph | S. aureus | 3.9 | [5] |
Note: This table is a summary of findings from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated, revealing that specific substitutions can lead to potent radical scavenging and reducing power.[2] The presence of a phenolic hydroxyl group is a key contributor to antioxidant activity.
Compounds with an amino group on the phenyl ring, such as 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its cyclic benzoxazole derivative, were identified as having the strongest reducing properties.[2] Furthermore, the introduction of heterocyclic moieties like 1,3,4-oxadiazole-2-thiol and 4-methyl-1,2,4-triazole-3-thiol at the 4-position of the pyrrolidinone ring resulted in compounds with antioxidant activity higher than that of the well-known antioxidant, ascorbic acid.[2][6]
Table 2: Structure-Activity Relationship of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs - Antioxidant Activity
| Compound/Analog | Substitution at Phenyl Ring | Substitution at Pyrrolidinone Ring | DPPH Radical Scavenging Activity (% inhibition or relative activity) | Reducing Power Assay (Absorbance at 700 nm) | Reference |
| Ascorbic Acid (Control) | - | - | 100% | High | [2] |
| Parent Compound | 5-Cl, 2-OH | - | Moderate | Moderate | [2] |
| Amino Derivative | 3-NH2, 5-Cl, 2-OH | -COOH | High | 1.675 | [2] |
| Benzoxazole Derivative | (fused benzoxazole) | -COOH | High | 1.573 | [2] |
| Thiadiazole Derivative | 5-Cl, 2-OH | 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) | 1.5 times > Ascorbic Acid | Moderate | [2][6] |
| Triazole Derivative | 5-Cl, 2-OH | 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) | 1.35 times > Ascorbic Acid | 1.149 | [2][6] |
Anticancer Activity
Derivatives of 5-oxopyrrolidine have also shown promise as anticancer agents.[3][4] Studies on 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed structure-dependent activity against human lung carcinoma (A549) cells. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in this series.[4]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the parent compound and its derivatives generally follows established chemical routes. A common method involves the reaction of a substituted aniline with itaconic acid.[1] Further modifications, such as the introduction of various functional groups, are achieved through standard organic synthesis techniques. For instance, hydrazone derivatives are typically prepared by the condensation of the corresponding hydrazide with an appropriate aldehyde or ketone.[1][3][4]
Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: The test compounds at various concentrations are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid is typically used as a positive control.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship analysis can be systematically visualized to understand the logical flow from initial compound design to the identification of lead candidates.
Caption: A workflow diagram illustrating the iterative process of SAR analysis.
Conclusion
The this compound scaffold serves as a versatile template for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to this core structure can lead to significant enhancements in antibacterial, antioxidant, and anticancer activities. Specifically, the introduction of hydrazone moieties, particularly those containing nitro-substituted heterocyclic rings, is a promising strategy for developing potent antibacterial agents. For antioxidant activity, the incorporation of amino and specific heterocyclic thiol groups has proven effective. Future research in this area should focus on optimizing these lead compounds to improve their pharmacological profiles and to explore their mechanisms of action in greater detail.
References
- 1. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Guide to Cross-Reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their selectivity and cross-reactivity profiles based on available experimental data. These compounds have garnered significant interest for their potential therapeutic applications, primarily exhibiting antibacterial, anticancer, and antioxidant activities. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in research and development efforts.
Performance Comparison: A Data-Driven Overview
The biological activity of this compound and its derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, comparing the performance of these derivatives with alternative compounds.
Antibacterial Activity
Derivatives of this compound have demonstrated notable activity, particularly against Gram-positive bacteria. The introduction of specific moieties, such as nitro-substituted heterocyclic rings, has been shown to significantly enhance their antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives Against Various Bacterial Strains
| Compound/Alternative | Target Organism | MIC (µg/mL) | Reference |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | 3.9[1] | [1] |
| 1-(4-hydroxyphenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Staphylococcus aureus | 7.8 | [1] |
| Cefuroxime (Control) | Staphylococcus aureus | 7.8[1] | [1] |
| 1-(2-hydroxyphenyl)-N'-(thiophen-2-ylmethylene)-5-oxopyrrolidine-3-carbohydrazide | Methicillin-resistant S. aureus (MRSA) TCH 1516 | 16 | [2] |
| Clindamycin (Control) | Methicillin-resistant S. aureus (MRSA) TCH 1516 | 32 | [2] |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (with 5-fluorobenzimidazole) | Methicillin-resistant S. aureus (MRSA) TCH 1516 | 8 | [2] |
Anticancer Activity
Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that the substitution pattern on the phenyl ring and modifications of the carboxylic acid group are critical for anticancer activity.
Table 2: In Vitro Cytotoxicity (IC50) of Selected Derivatives in Human Cancer Cell Lines
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (with 5-fluorobenzimidazole) | A549 (Human Lung Carcinoma) | Not explicitly stated, but showed highest activity | [2] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (with 5-nitrothiophene) | A549 (Human Lung Carcinoma) | Showed potent activity | [3] |
| Doxorubicin (Control) | A549 (Human Lung Carcinoma) | Varies by study | - |
Antioxidant Activity
The phenolic hydroxyl group in the core structure contributes to the antioxidant properties of these compounds. Their radical scavenging activity has been compared to standard antioxidants like ascorbic acid.
Table 3: Antioxidant Activity of Selected Derivatives
| Compound/Alternative | Assay | Activity | Reference |
| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.5 times higher than ascorbic acid[4][5] | [4][5] |
| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.35 times higher than vitamin C[4][5] | [4][5] |
| Ascorbic Acid (Vitamin C) (Control) | DPPH Radical Scavenging | Standard reference | [4][5] |
| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reducing Power Assay | Optical Density: 1.675 | [4] |
Cross-Reactivity and Selectivity Profile
Comprehensive selectivity profiling data for this compound derivatives against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes is not extensively available in the public domain. However, based on the known activities of the broader pyrrolidinone class of compounds, some inferences can be made:
-
Kinase Inhibition: The pyrrolidinone scaffold is present in some known kinase inhibitors. Therefore, it is plausible that derivatives of this compound may exhibit off-target activity against various kinases. A broad kinase panel screening would be necessary to determine their specific kinase inhibition profile.
-
GPCR Binding: The potential for these compounds to interact with GPCRs is currently unknown and would require dedicated receptor binding assays for clarification.
-
Selectivity in Antibacterial and Anticancer Activity: The available data indicates a degree of selectivity. For instance, some derivatives show preferential activity against Gram-positive bacteria over Gram-negative bacteria[2]. Similarly, varying cytotoxic effects are observed across different cancer cell lines, suggesting some level of selective anticancer activity.
To ascertain a definitive cross-reactivity and selectivity profile, a systematic screening against a diverse panel of biological targets is essential.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of this compound derivatives.
Synthesis of this compound
The core scaffold is typically synthesized via a Michael addition reaction.
-
Reactants: Itaconic acid and 4-aminophenol.
-
Procedure: A mixture of itaconic acid and 4-aminophenol in water is heated at reflux for an extended period (e.g., 24 hours). The reaction mixture is then cooled, and the product is precipitated by adjusting the pH. The crude product is purified by recrystallization.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Procedure: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure: Cancer cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). After incubation, an MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Procedure: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., methanol). The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
Signaling Pathways and Mechanisms of Action
While the precise molecular targets and signaling pathways for many this compound derivatives are still under investigation, their observed biological activities suggest potential mechanisms of action.
Inferred Antibacterial Mechanism
The antibacterial activity of these compounds, particularly those with nitro-aromatic moieties, may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The lipophilic nature of some derivatives could also facilitate their passage through the bacterial cell membrane, leading to disruption of cellular functions.
Caption: Inferred antibacterial mechanism of action.
Inferred Anticancer Mechanism
The cytotoxic effects of these derivatives against cancer cells likely involve the induction of apoptosis (programmed cell death). This could be triggered through various intracellular signaling cascades, potentially involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.
Caption: Inferred anticancer mechanism via apoptosis.
Inferred Antioxidant Mechanism
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. These compounds likely exert their antioxidant effects by donating a hydrogen atom to free radicals, thereby neutralizing them. They may also activate endogenous antioxidant response pathways, such as the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.
Caption: Inferred antioxidant mechanism of action.
Experimental Workflow for Selectivity Profiling
To comprehensively assess the cross-reactivity and selectivity of this compound derivatives, a multi-tiered experimental approach is recommended.
Caption: Recommended workflow for selectivity profiling.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. While initial studies have highlighted their potential as antibacterial, anticancer, and antioxidant agents, a thorough understanding of their cross-reactivity and selectivity is crucial for their further development as therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to build upon, emphasizing the need for comprehensive selectivity profiling to identify lead candidates with optimal efficacy and minimal off-target effects. Future research should focus on broad-panel screening to elucidate the full pharmacological profile of these intriguing molecules.
References
Benchmarking the synthetic accessibility of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against other scaffolds
A Comparative Guide to the Synthetic Accessibility of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. This guide provides a comparative benchmark of the synthetic accessibility of a specific derivative, this compound, against other relevant scaffolds. The analysis is supported by published synthetic data and detailed experimental protocols to inform scaffold selection in drug discovery programs.
Overview of Synthetic Accessibility
Synthetic accessibility is a critical parameter in the early stages of drug development. It assesses the ease, cost, and efficiency with which a molecule can be synthesized. A scaffold with high synthetic accessibility allows for the rapid and cost-effective generation of analog libraries for structure-activity relationship (SAR) studies. Key metrics for evaluating synthetic accessibility include the number of synthetic steps, overall yield, cost and availability of starting materials, and the complexity of purification.
Synthesis of this compound
The primary and most direct route to synthesizing the 1-(4-aryl)-5-oxopyrrolidine-3-carboxylic acid core involves the condensation of an aromatic amine with itaconic acid.[5] This reaction is typically performed under high-temperature, solvent-free conditions or in a high-boiling solvent like acetic acid.
For the target molecule, this compound, the synthesis begins with the reaction of 4-aminophenol and itaconic acid. This approach is efficient for creating the core structure in a single step. Subsequent modifications can then be made to the carboxylic acid or the hydroxyphenyl group to generate a library of derivatives.[6][7][8]
Retrosynthetic Analysis
A retrosynthetic analysis of the target scaffold reveals a straightforward disconnection to commercially available starting materials.
Caption: Retrosynthetic analysis of the target scaffold.
Benchmarking Against Alternative Scaffolds
To objectively assess the synthetic accessibility of this compound, it is compared against three alternative scaffolds: a simpler N-alkyl analog, a more complex bicyclic scaffold, and an open-chain isostere.
| Parameter | Target Scaffold: this compound | Scaffold A: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Scaffold B: 5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-3-carboxylic acid | Scaffold C: 3-((4-Hydroxyphenyl)amino)propanoic Acid |
| Typical # of Steps | 1-2 | 1-2 | 3-5 | 1 |
| Overall Yield | Good to Excellent | Good to Excellent | Moderate | Excellent |
| Starting Materials | 4-Aminophenol, Itaconic Acid (Readily Available) | Methylamine, Itaconic Acid (Readily Available) | Protected Diamines, Itaconic Acid Derivatives (Specialized) | 4-Aminophenol, Acrylic Acid (Readily Available) |
| Purification Complexity | Low to Moderate (Crystallization) | Low (Distillation/Crystallization) | High (Chromatography) | Low (Crystallization) |
| Potential for Derivatization | High (on phenyl ring and carboxylic acid) | Moderate (on carboxylic acid) | Low to Moderate | High (on phenyl ring and carboxylic acid) |
Analysis of Comparative Data
-
Target Scaffold vs. Scaffold A (N-Alkyl Analog): The synthesis of the target scaffold is highly comparable in complexity to its simpler N-alkyl counterpart. Both are typically synthesized in one or two steps from readily available materials with good yields. The primary difference lies in the potential for further derivatization; the N-hydroxyphenyl group on the target scaffold provides an additional handle for modification compared to the N-methyl group.
-
Target Scaffold vs. Scaffold B (Bicyclic Scaffold): The synthetic accessibility of the target scaffold is significantly higher than that of a more complex, rigid bicyclic scaffold. The synthesis of Scaffold B requires more steps, utilizes more specialized starting materials, and often results in lower overall yields. Purification is also more challenging, typically requiring column chromatography.
-
Target Scaffold vs. Scaffold C (Open-Chain Isostere): The open-chain analog, 3-((4-Hydroxyphenyl)amino)propanoic acid, represents the most synthetically accessible scaffold in this comparison.[9] It is typically formed in a single, high-yielding step (Michael addition) from inexpensive starting materials. While highly accessible, it lacks the conformational constraint of the pyrrolidinone ring, which may be crucial for biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the common method of condensing an amine with itaconic acid.[5]
-
Reaction Setup: In a round-bottom flask, combine itaconic acid (1.0 eq) and 4-aminophenol (1.0 eq).
-
Heating: Heat the mixture under solvent-free conditions to 140-160 °C for 2-4 hours. The reaction mixture will melt and then solidify.
-
Workup: Allow the reaction to cool to room temperature. The resulting solid is the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of N-Aryl Pyrrolidinones via Buchwald-Hartwig Amination
For scaffolds where direct condensation is not feasible, transition-metal-catalyzed cross-coupling reactions provide a versatile alternative.[10]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (e.g., 4-bromophenol, 1.0 eq), the pyrrolidinone (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%). Add a base (e.g., Cs₂CO₃, 2.0 eq) and a dry solvent (e.g., toluene).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with a suitable solvent (e.g., ethyl acetate) and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Caption: General experimental workflow for organic synthesis.
Conclusion
This compound demonstrates high synthetic accessibility, making it an attractive scaffold for drug discovery. Its synthesis is characterized by a low step count, the use of readily available and inexpensive starting materials, and straightforward purification procedures. When benchmarked against alternatives, it offers a favorable balance of synthetic ease and structural complexity, providing multiple handles for chemical modification. This high degree of accessibility facilitates the rapid exploration of chemical space, a critical advantage in the hit-to-lead and lead optimization phases of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Effects of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Across Diverse Cell Lines
A comprehensive review of the current literature reveals that 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. However, the reproducibility of these effects is highly dependent on the specific chemical modifications of the parent molecule and the genetic makeup of the cell lines tested. This guide provides a comparative overview of the reported biological activities, supported by available experimental data, to aid researchers in navigating the therapeutic potential of this class of compounds.
Anticancer Activity: A Tale of Substitutions and Cell Line Specificity
The anticancer potential of this compound derivatives has been explored across various cancer cell lines, with hydrazone derivatives emerging as a particularly potent subgroup. The cytotoxic effects, however, are not universally reproducible and demonstrate considerable variability depending on the substitutions on the phenyl ring and the specific cancer cell line.
For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives have shown significant cytotoxic effects against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[1] Notably, the activity of these compounds was found to be greater in the A375 cell line compared to the MDA-MB-231 line, highlighting cell-specific responses.[1]
Similarly, investigations into 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides revealed that their efficacy varied among human melanoma (IGR39), pancreatic carcinoma (Panc-1), and triple-negative breast cancer (MDA-MB-231) cell lines.[2][3] Interestingly, while some compounds showed high cytotoxicity in 2D cell cultures, their effects on 3D spheroid models were comparable across the different cancer cell lines, suggesting that the experimental model can also influence the observed biological outcome.
Furthermore, the anticancer activity of various 5-oxopyrrolidine derivatives has been demonstrated in A549 human lung adenocarcinoma cells.[4][5] The data indicates that the biological effect is structure-dependent, with specific substitutions significantly impacting the viability of the cancer cells.
Below is a summary of the reported anticancer activities of selected derivatives across different cell lines.
Table 1: Anticancer Activity (IC50/EC50 in µM) of 1-(Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives in Various Cancer Cell Lines
| Derivative Type | Compound | MDA-MB-231 (Breast) | PPC1 (Prostate) | A375 (Melanoma) | IGR39 (Melanoma) | Panc-1 (Pancreatic) | A549 (Lung) | Reference |
| Hydrazone | 1-(2,4-difluorophenyl) derivative 9f | - | Most cytotoxic | Most cytotoxic | - | - | - | [1] |
| Hydrazone | 1-(2,4-difluorophenyl) derivative 9e | - | Moderately cytotoxic | Moderately cytotoxic | - | - | - | [1] |
| Hydrazone | 5-oxo-1-(4-(phenylamino)phenyl) derivative | Less active | 2.5–20.2 | 2.5–20.2 | - | Less active | - | [2][3] |
| Various | 1-(4-acetamidophenyl) derivatives 18-22 | - | - | - | - | - | Most potent | [5] |
Note: "-" indicates data not available in the cited sources. "Most cytotoxic" and "Less active" are reported as described in the source, without specific IC50 values.
Antimicrobial Activity: Promising Action Against Gram-Positive Bacteria
Several studies have highlighted the potential of this compound derivatives as antimicrobial agents, with a notable efficacy against Gram-positive bacteria.
One study focusing on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated strong inhibitory effects against Staphylococcus aureus.[6][7][8] Specifically, a hydrazone derivative with a benzylidene moiety showed very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL.[6][7][8] Another derivative containing a 5-nitrothien-2-yl fragment also exhibited potent activity against several bacterial strains, surpassing the control antibiotic cefuroxime in some cases.[6][8]
Furthermore, research on 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has confirmed their structure-dependent antimicrobial activity against Gram-positive pathogens like S. aureus, Enterococcus faecalis, and Clostridioides difficile.[9][10]
Table 2: Antimicrobial Activity (MIC in µg/mL) of 1-(Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Derivative Type | Compound | Staphylococcus aureus | Reference |
| Hydrazone | 1-(2-hydroxy-5-methylphenyl) with benzylidene moiety | 3.9 | [6][7][8] |
| Hydrazone | 1-(2-hydroxy-5-methylphenyl) with 5-nitrothien-2-yl fragment | Surpassed cefuroxime (7.8 µg/mL) | [6][8] |
| Hydrazone | 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Highest antibacterial activity | [11] |
| Various | 1-(2-hydroxyphenyl) and (3,5-dichloro-2-hydroxyphenyl) derivatives | Active against Gram-positive pathogens | [9][10] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are summaries of the methodologies used in the cited studies for key assays.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[1][4]
-
MTT Addition: Following treatment, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: The resulting formazan crystals, which are formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13][14][15]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm. Cell viability is calculated as a percentage of the untreated control cells.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study cell migration in vitro.
-
Cell Monolayer: Cells are grown to confluence in a culture plate.
-
Creating the "Wound": A sterile pipette tip or a specific insert is used to create a scratch or a cell-free gap in the monolayer.[16][17][18]
-
Compound Treatment: The cells are then incubated with the test compounds.
-
Image Acquisition: Images of the "wound" are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).[16]
-
Analysis: The rate of cell migration is quantified by measuring the change in the width or area of the cell-free gap over time.[19]
Signaling Pathways and Experimental Workflows
Molecular docking studies have suggested that some of these derivatives may exert their anticancer effects by acting as protein kinase inhibitors.[20][21] Protein kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Inhibition of these kinases can disrupt these pathways and lead to cancer cell death.
Below are diagrams illustrating a potential signaling pathway that could be targeted by these compounds and a typical experimental workflow for evaluating their anticancer activity.
Conclusion
The available evidence strongly suggests that this compound derivatives are a promising class of compounds with demonstrable anticancer and antimicrobial activities. However, the biological effects are not universally reproducible across different cell lines, emphasizing the importance of considering the specific molecular structure of the derivative and the genetic context of the target cells. The variability in observed activity underscores the need for standardized testing protocols and the evaluation of these compounds across a broader panel of cell lines to establish a more comprehensive understanding of their therapeutic potential and to identify the most promising candidates for further development. Future research should focus on elucidating the precise molecular mechanisms of action to better predict which cell lines will be most sensitive to these agents and to guide the rational design of more potent and selective derivatives.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS OF this compound DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound that requires careful handling due to its chemical structure incorporating phenolic, pyrrolidinone, and carboxylic acid functional groups.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as neoprene or butyl rubber, should be worn.[2] Standard nitrile gloves may not offer sufficient protection.
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, including any contaminated materials like weighing paper or spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and shatter-proof container designated for hazardous liquid waste.[5] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a sealable container, separate from other hazardous waste.[1]
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Irritant," "Toxic"). While a specific Safety Data Sheet (SDS) is unavailable, related compounds exhibit these properties.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[6]
-
Ensure containers are kept closed except when adding waste.[1]
-
Store containers at or below eye level to minimize the risk of spills.[3]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4] Incineration at a permitted facility is the preferred method for the ultimate destruction of phenolic compounds.[4]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: For small spills, prevent further spreading by using an absorbent material like sand or vermiculite.[2][4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes general disposal and safety parameters for its constituent chemical classes.
| Parameter | Guideline | Source Category |
| pH of Aqueous Waste | Neutralize before disposal if permissible by local regulations and waste handler. | General Chemical Waste |
| Storage Temperature | Store in a cool, dry, well-ventilated area. | General Chemical Storage |
| Container Type | Leak-proof, shatter-proof, and chemically compatible. | Hazardous Waste Management |
| Maximum Container Fill | Do not fill containers beyond 90% capacity. | Hazardous Waste Management |
Visual Guidance: Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general workflow for handling chemical waste.
Caption: Decision tree for the disposal of this compound.
Caption: General workflow for laboratory chemical waste management.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound should be handled with care, assuming it may be harmful if swallowed and may cause skin and serious eye irritation.[1] A comprehensive PPE strategy is crucial for minimizing exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2] | To protect against potential splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A laboratory coat or impervious clothing.[1][3] | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[3][4] | To prevent inhalation of potentially harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety and experimental integrity.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[7] Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[4]
-
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Workflow for Safe Handling
References
- 1. chemscene.com [chemscene.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. laddresearch.com [laddresearch.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
